2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUYOLXCQRHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Foreword
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to synthesize theoretical knowledge with practical, field-tested insights. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics.
Chemical Identity and Structural Elucidation
2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as 2-methylsulfanyl-1H-pyrimidine-4,6-dione, is a derivative of pyrimidine. Its structure is characterized by a pyrimidine ring substituted with a methylthio group at the second position and two oxo groups at the fourth and sixth positions.
Table 1: Chemical Identifiers for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
| Identifier | Value |
| IUPAC Name | 2-(methylthio)pyrimidine-4,6(1H,5H)-dione |
| Molecular Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| CAS Number | 40614-38-6 |
| Canonical SMILES | CSC1=NC(=O)CC(=O)N1 |
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Physicochemical Characteristics
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Key Physicochemical Properties
| Property | Value | Experimental Method |
| Melting Point | 225-228 °C | Capillary Melting Point Apparatus |
| Boiling Point | Decomposes | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMSO and DMF | Visual Inspection/Nephelometry |
| pKa | Data not readily available | Potentiometric Titration / UV-Vis Spectroscopy |
| LogP | Data not readily available | Shake-flask method / RP-HPLC |
Analytical Methodologies
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is paramount for its use in research and development. Reverse-phase HPLC is the standard method for assessing its purity.
Protocol for HPLC Analysis:
-
System Preparation:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
The following diagram illustrates the HPLC workflow.
Caption: Workflow for purity analysis by HPLC.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~2.4 ppm (s, 3H): Singlet corresponding to the three protons of the methylthio (-SCH₃) group.
-
~3.4 ppm (s, 2H): Singlet for the two protons of the methylene (-CH₂-) group in the pyrimidine ring.
-
~11.8 ppm (br s, 2H): Broad singlet for the two amide (-NH-) protons.
The diagram below outlines the NMR analysis process.
Caption: Workflow for structural confirmation by NMR.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to understand the thermal stability and decomposition profile of the compound.
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Place 3-5 mg of the compound into an aluminum pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Data Analysis:
-
TGA: Monitor the percentage of weight loss as a function of temperature to identify the decomposition temperature.
-
DSC: Observe endothermic and exothermic events. The sharp endotherm corresponds to the melting point.
-
The workflow for thermal analysis is depicted below.
Caption: General workflow for thermal analysis (TGA/DSC).
Applications and Significance in Drug Development
Derivatives of pyrimidine are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The functional groups present in 2-(methylthio)pyrimidine-4,6(1H,5H)-dione make it a versatile scaffold for further chemical modification. The methylthio group can be a leaving group for nucleophilic substitution, allowing for the introduction of various other functional moieties to explore structure-activity relationships (SAR).
Conclusion
This guide has provided a detailed overview of the essential and the standard methodologies for their determination. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in the realm of drug discovery and development. Adherence to these robust analytical techniques ensures the quality and reproducibility of research findings.
References
An In-Depth Technical Guide to the Structural Elucidation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel therapeutic agents and functional materials.[1][2] The compound 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a pivotal intermediate, the precise structural confirmation of which underpins the reliability and reproducibility of subsequent synthetic endeavors. This guide is crafted from the perspective of a senior application scientist to provide not just a series of analytical procedures, but a cohesive, logic-driven narrative for its structural elucidation. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.
Foundational Strategy: Synthesis as the First Point of Structural Evidence
The journey of structural elucidation begins with a well-characterized synthetic route. A common and reliable method for the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione involves the cyclocondensation of S-methylisothiourea with a malonic ester derivative, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.[3] An alternative approach involves the direct methylation of 2-thiobarbituric acid with a methylating agent like methyl iodide or dimethyl sulfate.[4][5]
The rationale for commencing with the synthesis is twofold: it provides the material for analysis and the reaction mechanism itself offers predictive power regarding the final structure. Understanding the starting materials and the expected chemical transformations provides a hypothetical framework against which all subsequent spectroscopic data can be evaluated.
Experimental Protocol: Synthesis via Methylation of 2-Thiobarbituric Acid
-
Reaction Setup: In a round-bottom flask, suspend 2-thiobarbituric acid in ethanol. Add an aqueous solution of sodium hydroxide to form the sodium salt in situ.
-
Methylation: Cool the suspension and add methyl iodide dropwise at room temperature.[5]
-
Reaction Progression: Allow the mixture to stir at room temperature overnight. Gentle heating (e.g., to 60°C) can be employed to drive the reaction to completion.[5]
-
Work-up and Purification: Remove the ethanol under reduced pressure. Add water to the residue and cool the mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.[5] Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: Workflow for the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Orthogonal Spectroscopic Analysis: Building a Coherent Structural Picture
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation and builds a high degree of confidence in the final structural assignment.
Mass Spectrometry: Unveiling the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule.
Why HRMS is Critical: Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a crucial first step in confirming the identity of the synthesized compound.
Expected Results: For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the molecular formula is C₅H₆N₂O₂S.[3][6] The expected monoisotopic mass is 158.0150 g/mol .[4][7] In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 158.[3]
| Technique | Expected Observation | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z ≈ 158.0150 | Confirms the molecular formula C₅H₆N₂O₂S |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.
Causality in IR Analysis: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of strong, characteristic absorption bands provides direct evidence for specific functional groups.
Expected Spectral Features:
-
C=O Stretching: Two distinct carbonyl bands are expected in the region of 1600-1750 cm⁻¹, characteristic of the dione functionality.[3] Theoretical calculations have predicted these to be around 1703 cm⁻¹ and 1649 cm⁻¹.[3]
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N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H groups involved in hydrogen bonding.
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C-H Stretching: Absorptions around 2900-3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation for organic molecules, providing a detailed map of the proton and carbon frameworks.[1]
¹H NMR Spectroscopy
Expert Interpretation: The chemical shift, integration, and multiplicity of each proton signal provide a wealth of information about its electronic environment and neighboring atoms.
Expected ¹H NMR Data (in DMSO-d₆):
| Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
| S-CH ₃ | ~2.4 | Singlet | 3H |
| CH ₂ | ~3.4 | Singlet | 2H |
| NH | ~11.5 | Broad Singlet | 2H |
The absence of coupling for the methyl and methylene protons is a key diagnostic feature, confirming their isolation from other proton-bearing carbons.
¹³C NMR Spectroscopy
The Power of ¹³C NMR: This technique provides a direct count of the number of unique carbon atoms in the molecule and information about their hybridization and functional group.
Expected ¹³C NMR Data (in DMSO-d₆):
| Assignment | Expected Chemical Shift (δ ppm) |
| S-C H₃ | ~12 |
| C H₂ | ~40 |
| C =O | ~165 |
| C -S | ~170 |
The distinct chemical shifts for the four carbon environments are in perfect agreement with the proposed structure.
Caption: The integrated logic for structural elucidation.
Data Synthesis and Final Confirmation
The definitive structural assignment of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is achieved through the congruent interpretation of all collected data. The synthesis provides a logical starting point, HRMS confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the precise atomic connectivity. When the data from each of these independent techniques all point to the same molecular structure, a high degree of confidence is achieved.
Conclusion
The structural elucidation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a systematic process that exemplifies the power of modern analytical chemistry. By employing a multi-technique, orthogonal approach, researchers can move beyond simple data collection to a deeper understanding of molecular architecture. This guide has outlined a field-proven methodology that emphasizes not only the "what" but the "why" of each analytical choice, providing a robust framework for scientists engaged in the synthesis and characterization of novel chemical entities.
References
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PubChem. (n.d.). 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]
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University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]
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Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. Retrieved from [Link]
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BYJU'S. (n.d.). Heterocyclic compound. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis[1]. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural nuances, the principles behind its spectral features, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. We will delve into the critical role of tautomerism and how it influences the observed chemical shifts, providing a framework for accurate structural elucidation and characterization.
Introduction: The Significance of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid (S-MTBA), is a pyrimidine derivative with the molecular formula C₅H₆N₂O₂S[1][2]. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including herbicides and potential pharmaceutical agents[1]. Given its role as a foundational building block, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the proton environment of the molecule. This guide will dissect the ¹H NMR spectrum, moving beyond simple peak assignment to explain the underlying chemical principles that dictate the spectral output.
Molecular Structure and Tautomeric Considerations
The nominal structure of the compound is the 4,6-dione form. However, like many barbituric acid derivatives, it can exist in several tautomeric forms due to the mobility of protons[3][4]. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Understanding this tautomerism is essential for an accurate interpretation of the NMR spectrum, as different tautomers will present distinct spectral signatures.
The primary tautomeric equilibrium to consider is the keto-enol tautomerism involving the carbonyl groups and the adjacent methylene and amine protons.
Diagram 1: Tautomeric Forms
Caption: Potential tautomeric equilibria for the title compound.
In polar aprotic solvents like DMSO-d₆, which are commonly used for NMR analysis of such compounds, the diketone form is generally predominant. This is the form we will primarily consider for the spectral analysis that follows. The potential for the molecule to exist as the aromatic 4,6-diol tautomer is also noted, which would drastically alter the spectrum[5].
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is expected to show three distinct signals corresponding to the three unique proton environments in the dominant diketone tautomer.
Predicted Spectral Data
The following table summarizes the anticipated signals. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds, including pyrimidine derivatives and thioethers[6][7][8].
| Signal Assignment | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-N¹/N³ | Amide (N-H) | ~11.0 - 12.0 | Broad Singlet | 2H | Protons are attached to nitrogen atoms flanked by two electron-withdrawing carbonyl groups, leading to significant deshielding. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Similar N-H protons in barbituric acid appear around 11.1 ppm[9]. |
| H-C⁵ | Methylene (CH₂) | ~3.5 | Singlet | 2H | These protons are on a carbon situated between two strongly electron-withdrawing carbonyl groups (an active methylene group), causing a downfield shift. Barbituric acid shows this signal at 3.47 ppm[9]. |
| S-CH₃ | Thioether (S-CH₃) | ~2.4 - 2.5 | Singlet | 3H | Protons on a methyl group attached to a sulfur atom typically appear in the 2.0-2.5 ppm range[7]. The attachment to the electron-deficient pyrimidine ring may cause a slight downfield shift within this range. A similar S-CH₃ group in a dihydropyrimidine was observed at 2.35 ppm[8]. |
Detailed Signal Interpretation
-
N-H Protons (δ ~11.0 - 12.0 ppm): The most downfield signal is attributed to the two equivalent amide protons at the N¹ and N³ positions. Their significant deshielding is a direct consequence of the powerful anisotropic and inductive effects of the adjacent carbonyl groups. In a solvent like DMSO-d₆, these protons are readily observable and are exchangeable with D₂O. A D₂O exchange experiment would confirm this assignment, as the peak would disappear from the spectrum.
-
C⁵-Methylene Protons (δ ~3.5 ppm): The singlet corresponding to the two protons on C⁵ is found in the mid-field region. The position of this peak is highly indicative of an "active methylene" group. The carbon is alpha to two carbonyl functionalities, which strongly withdraw electron density, deshielding the attached protons. The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling.
-
S-Methyl Protons (δ ~2.4 - 2.5 ppm): The most upfield signal is the sharp singlet from the three protons of the methylthio (-SCH₃) group. While sulfur is less electronegative than oxygen, it still exerts a deshielding effect compared to a standard alkyl proton, shifting the signal downfield from the typical ~1.0 ppm region[10]. The singlet multiplicity confirms the absence of neighboring protons.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. This section outlines a self-validating workflow for sample preparation and instrument setup.
Materials and Equipment
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione (purity ≥98%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (300 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is critical for dissolving the compound and for observing the exchangeable N-H protons, which might be lost or broadened in protic solvents like methanol-d₄.
-
Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. The compound is sparingly soluble in water, so ensure all materials are dry to avoid a large residual water peak[1].
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Set the acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons)
-
Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)
-
-
Acquire the ¹H NMR spectrum.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the signals to determine the relative ratios of the protons. Set the integration of the S-CH₃ peak to 3H as a reference.
-
Diagram 2: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione provides a clear and definitive fingerprint for its structural verification. The spectrum is characterized by three distinct singlets: a downfield broad signal for the two amide N-H protons, a mid-field signal for the active methylene C⁵ protons, and an upfield signal for the S-methyl protons. A thorough understanding of the electronic environment and the potential for tautomerism is crucial for the correct assignment of these signals. The experimental protocol detailed herein provides a robust method for obtaining high-quality data, enabling researchers in pharmaceutical and chemical development to confidently characterize this important synthetic intermediate.
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Carroll, F. I., Lewin, A. H., Williams, E. E., Berdasco, J. A., & Moreland, C. G. (1984). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of Medicinal Chemistry, 27(9), 1191–1195. Retrieved from [Link]
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Introduction: The Analytical Significance of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. It provides a detailed exploration of the compound's behavior under mass spectrometric conditions, outlines robust analytical protocols, and explains the rationale behind key experimental choices to ensure methodological integrity and data reliability.
2-(Methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂S.[1][2] It serves as a crucial intermediate and building block in the synthesis of various biologically active molecules, including herbicides and potential pharmaceuticals.[1][3] Given its role in synthetic chemistry, the ability to accurately characterize and quantify this compound is paramount.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose.[4] Its high sensitivity and specificity allow for unambiguous structural confirmation through fragmentation analysis and precise quantification in complex matrices. This guide details the foundational principles and practical methodologies for the successful MS analysis of this target analyte.
Physicochemical Characteristics and Their Influence on Mass Spectrometry
The molecular structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione dictates its behavior during MS analysis. The presence of a pyrimidine ring, two carbonyl groups, two ionizable amide protons, and a methylthio substituent governs the choice of ionization technique and the resulting fragmentation pathways.[4][5]
Table 1: Physicochemical Properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [2][6] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Monoisotopic Mass | 158.01499861 Da | [2] |
| IUPAC Name | 2-methylsulfanyl-1H-pyrimidine-4,6-dione | [2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | >300 °C | [1] |
| pKa | 4.06 ± 0.10 (Predicted) | [3][7] |
The compound's polar nature and the presence of basic nitrogen atoms make it an excellent candidate for positive-ion electrospray ionization (ESI), where it will readily accept a proton to form the pseudomolecular ion [M+H]⁺ at m/z 159.02.
Fragmentation Pathways and Structural Elucidation
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione undergoes predictable fragmentation. Understanding these pathways is essential for structural confirmation and for developing highly specific quantitative methods like Multiple Reaction Monitoring (MRM). The stability of the pyrimidine ring often results in its retention in many fragment ions.[4]
The fragmentation of substituted pyrimidines is largely driven by the nature and position of its substituents.[4][5][8] For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the primary fragmentation events are expected to involve the methylthio group and cleavages within the pyrimidine ring.
Predicted Fragmentation Pathways:
-
Loss of Methyl Radical: A common fragmentation for thioethers is the homolytic cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 144.
-
Loss of Thioformaldehyde: Neutral loss of thioformaldehyde (CH₂S) can occur, producing a fragment at m/z 113.
-
Cleavage of the Methylthio Group: The complete loss of the methylthio radical (•SCH₃) would generate a key fragment ion at m/z 111.
-
Ring Cleavage: Following initial substituent losses, the pyrimidine ring itself can cleave. A characteristic loss for pyrimidinones is the elimination of isocyanic acid (HNCO), which would lead to further fragmentation products.[9]
Caption: Predicted fragmentation pathway from the protonated molecular ion.
Table 2: Predicted Key Fragment Ions for MRM Method Development
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |
| 159.02 | 144.00 | •CH₃ | [C₄H₅N₂O₂S]⁺ |
| 159.02 | 113.01 | CH₂S | [C₄H₅N₂O₂]⁺ |
| 159.02 | 111.02 | •SCH₃ | [C₄H₄N₂O₂]⁺ |
A Validated Experimental Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the quantitative analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. The use of an internal standard, quality controls, and a well-defined chromatographic method ensures accuracy and reproducibility.[10][11]
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A-Technical-Guide-to-the-Infrared-Spectroscopy-of-2-methylthiopyrimidine-461H5H-dione
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] We delve into the fundamental principles governing the vibrational characteristics of this molecule, outlining a robust, field-proven protocol for sample preparation and spectral acquisition. The core of this document is a detailed interpretation of the compound's infrared spectrum, correlating specific absorption bands with their corresponding molecular vibrations. This guide is intended for researchers, scientists, and drug development professionals who require a definitive method for the structural elucidation and characterization of this pyrimidine derivative.
Introduction: Significance and Spectroscopic Characterization
2-(methylthio)pyrimidine-4,6(1H,5H)-dione belongs to the pyrimidine family, a class of heterocyclic compounds that form the backbone of crucial biomolecules and synthetic drugs.[3][4] With a molecular formula of C₅H₆N₂O₂S, this compound features a pyrimidine ring substituted with a methylthio group and two carbonyl groups, making it a valuable precursor in the synthesis of biologically active substances.[1]
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, IR spectroscopy is indispensable for confirming the presence of key functional groups (C=O, N-H, C-N, C-S), investigating the effects of intermolecular forces such as hydrogen bonding, and verifying its structural integrity.[1] This guide provides the technical foundation necessary to leverage FTIR spectroscopy for the unambiguous characterization of this compound.
Molecular Structure and Fundamental Vibrational Modes
The infrared spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is dictated by its distinct functional groups and overall structure. The molecule exists predominantly in the dione form, but the potential for keto-enol tautomerism is a key consideration in spectral interpretation. The primary vibrational modes expected are:
-
N-H Stretching: The two N-H groups in the pyrimidine ring give rise to stretching vibrations, typically in the 3100-3500 cm⁻¹ region.[3] The exact position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state, extensive N-H···O hydrogen bonding networks are expected, which typically broaden the peaks and shift them to lower wavenumbers.[1]
-
C-H Stretching: Vibrations from the methyl (-CH₃) and methylene (-CH₂-) groups appear in the 2850-3000 cm⁻¹ range.[3]
-
C=O Stretching: The two carbonyl (C=O) groups at positions 4 and 6 are prominent markers.[1] Their stretching vibrations produce strong absorption bands in the 1600-1750 cm⁻¹ region.[1] Due to the electronic environment and potential coupling, two distinct C=O bands may be observed. Theoretical calculations predict these frequencies to occur around 1703 cm⁻¹ and 1649 cm⁻¹.[1]
-
C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, whose stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[3] These often appear as a series of sharp to medium bands.
-
N-H Bending: The in-plane bending of the N-H groups (Amide II band) is a characteristic feature, often found between 1515 and 1570 cm⁻¹.[5]
-
C-S Stretching: The thioether (C-S) linkage produces weaker absorption bands. Identifying the C-S stretch can be challenging due to its variable position and intensity, but it is generally expected in the 600-800 cm⁻¹ range.[6]
Molecular Structure Diagram
Caption: Chemical structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This section details a validated protocol for obtaining a high-quality solid-state FTIR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[7][8]
Materials and Equipment
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione sample (white powdery solid).[1]
-
FTIR-grade Potassium Bromide (KBr), desiccated.
-
Agate mortar and pestle.
-
Hydraulic press with pellet die.
-
FTIR Spectrometer (e.g., equipped with a DTGS detector).
-
Sample desiccator.
Step-by-Step Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the sample and KBr are completely dry to avoid interference from water's broad O-H absorption band.[9] Dry the KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator. The sample should be dried under vacuum.
-
Grinding: Add approximately 1-2 mg of the sample and 150-200 mg of dry KBr to an agate mortar.[8]
-
Causality Insight: The ratio is critical. Too much sample leads to total absorption (flat-topped peaks), while too little results in a weak signal. The goal is to have the strongest band show a transmittance between 0-10%.[9]
-
-
Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.
-
Trustworthiness Check: A successfully prepared pellet will be semi-transparent or translucent. An opaque or cloudy pellet indicates insufficient pressure or poor grinding and will result in a poor-quality spectrum.
-
-
Mounting: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
Data Acquisition Parameters
-
Background Scan: With the sample chamber empty, perform a background scan. This is a self-validating step to account for atmospheric CO₂ and H₂O vapor, as well as the instrument's intrinsic response.[7]
-
Sample Scan: Place the KBr pellet holder in the beam path and acquire the sample spectrum.
-
Recommended Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Experimental Workflow Diagram
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An In-depth Technical Guide to the Tautomerism of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a key heterocyclic scaffold, presents a fascinating case of tautomerism, a phenomenon critical to its reactivity, biological activity, and physical properties. This guide provides a comprehensive exploration of the potential tautomeric forms of this molecule, grounded in the principles of keto-enol and amide-imidic acid tautomerism. We delve into the structural nuances of the predominant tautomers and discuss the experimental and computational methodologies employed for their characterization. This document serves as a technical resource for researchers in medicinal chemistry, chemical biology, and materials science, offering insights into the structural dynamics that govern the behavior of this important pyrimidine derivative.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Pyrimidine derivatives are foundational to numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their chemical behavior and therapeutic efficacy are often dictated by subtle structural variations, among which tautomerism plays a pivotal role. Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[2] This dynamic equilibrium between different tautomeric forms can profoundly influence a molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, thereby impacting its interactions with biological targets.
For pyrimidine-diones, two primary forms of tautomerism are of particular interest: keto-enol and amide-imidic acid tautomerism.[2][3] The keto-enol equilibrium involves the interconversion between a ketone (or an amide) and its corresponding enol (or enol-like) form.[4] Amide-imidic acid tautomerism describes the equilibrium between an amide and its imidic acid tautomer, where a proton migrates from the nitrogen to the oxygen atom.[5][6] Understanding the predominant tautomeric forms of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is therefore crucial for predicting its chemical reactivity and designing novel derivatives with tailored properties.
Potential Tautomeric Forms of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
The structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione allows for a rich tautomeric landscape. The presence of two carbonyl groups and two amide functionalities within the pyrimidine ring gives rise to several potential tautomers. The primary equilibrium is expected to be between the diketo form and various enol and imidic acid forms.
The diketo form, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, is the conventionally drawn structure. However, the presence of acidic protons on the nitrogen and carbon atoms allows for proton migration, leading to the formation of several other tautomers.
DOT Diagram: Tautomeric Equilibria of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Caption: Potential tautomeric equilibria for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Synthesis and Physicochemical Properties
2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a white to off-white crystalline solid with a melting point reported to be over 300 °C.[7][8] Its molecular formula is C5H6N2O2S, with a molecular weight of 158.18 g/mol .[7]
Synthetic Methodologies
Several synthetic routes to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione have been reported. A common and effective method involves the methylation of thiobarbituric acid.
Experimental Protocol: Synthesis via Methylation of Thiobarbituric Acid [9]
-
Dissolution: Suspend thiobarbituric acid (29 g, 200 mmol) in a mixture of ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL) at room temperature.
-
Methylation: Add methyl iodide (32.64 g, 220 mmol) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature overnight.
-
Heating: Warm the reaction mixture to 60 °C and continue stirring for 2 hours.
-
Work-up: Remove the ethanol by distillation under reduced pressure. Add an appropriate amount of water and cool the mixture in an ice bath for 2 hours.
-
Isolation: Collect the precipitated solid by filtration, wash with ice water, and dry to yield 4,6-dihydroxy-2-methylmercaptopyrimidine (a tautomeric form of the target compound).
An alternative approach involves the condensation of a substituted thiourea with a β-keto ester.[8] More environmentally benign methods, such as solvent-free mechanochemical routes using ball milling, have also been developed, offering excellent yields.[7]
Spectroscopic and Computational Characterization of Tautomers
The determination of the predominant tautomeric form(s) in different states (solid, solution) relies on a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the tautomeric structure by providing information about the proton environment.[7] For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the chemical shifts of the N-H and C-H protons are particularly informative. The presence of distinct signals for the N-H protons would support the existence of the diketo form in solution. Conversely, the appearance of an O-H signal would indicate the presence of an enol tautomer. The aromatic proton at the 5-position of the pyrimidine ring typically appears as a singlet in the downfield region.[7] Studies on related 2-thiopyrimidine nucleotides have shown that they exist almost exclusively in the anti conformation in solution.[10][11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria in solution, as different tautomers often exhibit distinct absorption maxima.[13][14] The keto and enol forms of pyrimidine derivatives are known to have different electronic transitions, leading to shifts in their absorption spectra.[15][16] By analyzing the changes in the UV-Vis spectrum under varying solvent conditions, it is possible to infer the relative populations of the tautomers.[13][14] For instance, polar protic solvents may favor the formation of the enol tautomer through hydrogen bonding.[13]
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can help distinguish between keto and enol forms.[1] The diketo tautomer of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione would be expected to show strong characteristic C=O stretching vibrations.[1][17][18] The presence of an enol tautomer would be indicated by the appearance of O-H stretching and C=C stretching bands.[1]
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Associated Tautomer |
| N-H stretch | 3100–3500 | Diketo |
| C=O stretch | 1650–1720 | Diketo |
| O-H stretch (broad) | 3200-3600 | Enol |
| C=C stretch | 1550–1600 | Enol |
Table 1: Characteristic IR absorption frequencies for identifying tautomeric forms.
Computational Chemistry
Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers.[19][20][21] Density Functional Theory (DFT) methods can be used to optimize the geometries of the possible tautomers and calculate their relative energies.[22][23] These computational studies can provide insights into the tautomeric preferences in the gas phase and can be extended to model solvent effects.[21][24] Theoretical studies on related pyrimidine systems have often shown that the keto form is more stable, but the relative stability can be influenced by substitution and the surrounding environment.[21][24]
DOT Diagram: Workflow for Tautomer Characterization
Caption: A typical workflow for the characterization of tautomers.
Implications for Drug Development and Materials Science
The tautomeric state of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione has significant implications for its application in various fields. In drug development, the ability of a molecule to act as a hydrogen bond donor or acceptor is critical for its interaction with biological targets. The different tautomers of this pyrimidine derivative will present distinct hydrogen bonding patterns, which could lead to variations in their biological activity.
Furthermore, the tautomeric equilibrium can be influenced by the local environment, such as the active site of an enzyme. A comprehensive understanding of the tautomerism of this scaffold is therefore essential for rational drug design and the development of structure-activity relationships.
In materials science, the tautomeric properties can influence the crystal packing and solid-state properties of materials derived from this compound. The ability to control the tautomeric form could open up avenues for the design of new materials with specific optical or electronic properties.
Conclusion
The tautomerism of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the diketo form is often the conventionally depicted structure, the potential for keto-enol and amide-imidic acid equilibria necessitates a thorough investigation using a combination of advanced spectroscopic and computational techniques. A detailed understanding of the predominant tautomeric forms and the dynamics of their interconversion is paramount for harnessing the full potential of this versatile heterocyclic compound in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for researchers to approach the study of tautomerism in this and related pyrimidine systems, ultimately enabling the design of novel molecules with enhanced functionality and desired properties.
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An In-depth Technical Guide to the Solubility of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a key intermediate in the synthesis of various biologically active compounds.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, outlines robust experimental protocols for solubility determination, and discusses the theoretical underpinnings of its solubility behavior.
Introduction to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
2-(methylthio)pyrimidine-4,6(1H,5H)-dione, also known as S-Methylthiobarbituric Acid (S-MTBA), is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂S.[1] It presents as a white to off-white crystalline solid with a high melting point exceeding 300 °C.[1] This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a prevalent scaffold in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective formulations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is essential for interpreting its solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C | [1] |
| pKa (Predicted) | 4.06 ± 0.10 | [4] |
| Water Solubility | Sparingly soluble | [1] |
| Known Organic Solvent Solubility | Soluble in Ethyl Acetate, Ethanol, Methanol | [4] |
The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and the nitrogen atoms in the pyrimidine ring), along with the methylthio group, contributes to its moderate polarity. The high melting point suggests strong intermolecular forces in the crystal lattice, primarily due to extensive hydrogen bonding networks.[1] These strong interactions in the solid state must be overcome by solvent-solute interactions for dissolution to occur, which explains its limited solubility in non-polar solvents and preference for more polar organic solvents capable of hydrogen bonding.
Quantitative Solubility in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.
Materials:
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione (powder)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 2-(methylthio)pyrimidine-4,6(1H,5H)-dione to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered supernatant with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
Workflow for Experimental Solubility Determination
Sources
The Architect's Guide to a Heterocyclic Core: A History of Pyrimidine-4,6-dione Synthesis
Foreword: The Unassuming Core of Biological and Synthetic Importance
To the seasoned researcher, the pyrimidine-4,6-dione scaffold, in its tautomeric guise as 4,6-dihydroxypyrimidine, is a familiar and vital building block. Its deceptively simple six-membered ring, a 1,3-diazine adorned with two carbonyl groups, is a cornerstone in the synthesis of a vast portfolio of bioactive molecules. From foundational sulfonamide antibiotics to cutting-edge fungicides that secure global food supplies, the influence of this heterocyclic core is undeniable.[1] This guide is crafted for the discerning scientist and drug development professional, offering not merely a recitation of synthetic procedures, but a deep dive into the historical evolution, mechanistic underpinnings, and practical application of its synthesis. We will explore the chemical logic that drove the progression from early, low-yield methods to the robust, scalable processes employed today, providing the field-proven insights necessary for innovation.
A Historical Perspective: From Obscurity to an Industrial Workhorse
The story of pyrimidine-4,6-dione is intrinsically linked to the broader history of pyrimidine chemistry. While related structures like barbituric acid (a 2,4,6-trione) were first synthesized by Adolf von Baeyer in 1864, the specific 4,6-dione core took longer to emerge as a target of synthetic interest.
Early methodologies for producing 4,6-dihydroxypyrimidine were fraught with challenges. Pioneering work, such as that reported by R. Hull in 1951, often started from less accessible materials like malonamide and employed reagents like ethyl formate.[2] These initial forays, while foundational, were hampered by low yields, often around 40%, and the commercial impracticality of the starting materials.[2][3]
A significant advancement came from the work of D.J. Brown in 1956, who improved upon Hull's synthesis by substituting formamide for ethyl formate, managing to increase the yield to approximately 52%.[4][5] This shift hinted at the efficiency of formamide as a C1 source for the pyrimidine ring, a principle that would dominate future synthetic strategies. The core challenge of these early methods remained: they were not amenable to large-scale production, limiting the compound's broader application. The evolution of the synthesis was thus driven by the persistent need for a more efficient, scalable, and economically viable route to this invaluable intermediate.
The Principal Synthesis: Condensation of Malonic Esters and Formamide
The modern, industrially preferred synthesis of pyrimidine-4,6-dione is a testament to chemical ingenuity, providing high yields from readily available starting materials. This method involves the base-catalyzed condensation of a malonic acid ester, typically diethyl or dimethyl malonate, with formamide.[1][6]
Mechanistic Rationale: A Step-by-Step Deconstruction
Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The reaction proceeds through a series of well-defined, base-catalyzed steps. The choice of a strong base, typically an alkali metal alkoxide like sodium methoxide, is critical. Its role is to deprotonate the acidic α-carbon of the malonic ester, generating a nucleophilic enolate—the key reactive species that initiates the cascade.
Step 1: Enolate Formation. The alkoxide base abstracts a proton from the α-carbon of the dimethyl malonate, creating a resonance-stabilized enolate ion. This is the causality behind using a strong base; a weaker base would not efficiently generate the necessary concentration of the enolate.
Step 2: Nucleophilic Acyl Substitution. The generated malonate enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formamide. This results in a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an N-acylated malonate derivative.
Step 3: Amide Formation and Deprotonation. A second molecule of formamide is not directly involved in the ring formation. Instead, the reaction environment, rich in ammonia from the decomposition of formamide or as an impurity, provides the second nitrogen. An intramolecular cyclization is preceded by the formation of a diamide species. The alkoxide base facilitates the deprotonation of an amide nitrogen, enhancing its nucleophilicity for the subsequent ring-closing step.
Step 4: Intramolecular Cyclization (Dieckmann-type Condensation). The deprotonated nitrogen attacks one of the ester carbonyls in an intramolecular fashion. This is the crucial ring-forming step. The choice of a malonic ester is deliberate; the two ester groups provide the necessary electrophilic sites for this cyclization.
Step 5: Tautomerization and Aromatization. The resulting intermediate readily undergoes tautomerization to yield the more stable aromatic 4,6-dihydroxypyrimidine sodium salt. Subsequent acidification of the reaction mixture protonates the salt, precipitating the final product.
Caption: Experimental workflow for the synthesis of 4,6-dihydroxypyrimidine.
Step-by-Step Methodology:
-
Reactor Charging: Charge the reactor with 3.3 moles of sodium methoxide solution and 2.25 moles of formamide.
-
Initial Heating: Begin stirring and heat the mixture to a temperature of 50-55°C.
-
Substrate Addition: Once the initial temperature is reached, begin the continuous addition of 1.0 mole of dimethyl malonate. The addition should be controlled over approximately 20 minutes, ensuring the internal temperature does not exceed 65°C.
-
Drive to Completion: After the malonate addition is complete, increase the temperature to 105°C and hold for 30 minutes to ensure the reaction proceeds to completion.
-
Work-up Preparation: Depressurize the reactor, purge with an inert gas like nitrogen, and cool down. Add 460 mL of deionized water to the reaction mixture to dissolve the intermediate sodium salt.
-
Precipitation: Cool the aqueous solution to 20-25°C. Carefully add 36% hydrochloric acid dropwise while monitoring the pH. Continue addition until the pH is approximately 2. The product will precipitate as a solid.
-
Filtration: Isolate the precipitated 4,6-dihydroxypyrimidine by filtration. Wash the solid cake thoroughly with several portions of deionized water to remove inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 70-80°C and 20-30 mbar until a constant weight is achieved. The expected yield is approximately 84.6%. [7]
Conclusion: An Enduring Legacy and Future Directions
The history of pyrimidine-4,6-dione synthesis is a compelling narrative of chemical progress, evolving from academic curiosities to highly optimized industrial processes. The foundational shift to the malonic ester and formamide condensation represents a cornerstone of modern heterocyclic chemistry, enabling the large-scale production required for pharmaceutical and agrochemical applications. The causality is clear: this method's success hinges on the use of inexpensive, readily available starting materials and a robust, high-yield chemical transformation. For researchers today, a thorough understanding of this history and the underlying mechanistic principles is not merely academic—it is the platform upon which new derivatives and novel synthetic methodologies will be built, continuing the legacy of this essential heterocyclic core.
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An In-depth Technical Guide to 4,6-Dihydroxy-2-methylthiopyrimidine (CAS 29639-68-7): A Key Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2-methylthiopyrimidine (CAS No. 29639-68-7), a pivotal heterocyclic intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. This document elucidates the compound's physicochemical properties, explores its critical tautomeric nature, and details established synthetic protocols. Furthermore, it delves into the characteristic reactivity that makes it a versatile synthon, supported by an analysis of its spectral data and its documented applications in the preparation of globally significant products. This guide is intended to serve as a practical resource for chemists and researchers engaged in process development, medicinal chemistry, and agrochemical design.
Introduction and Strategic Importance
4,6-Dihydroxy-2-methylthiopyrimidine, also known by synonyms such as 2-(Methylthio)pyrimidine-4,6-diol and S-Methylthiobarbituric acid, is a substituted pyrimidine that has emerged as a critical starting material in multi-step organic synthesis. Its strategic importance is primarily anchored in its role as a key precursor to a class of pyrimidinyl-salicylic acid herbicides and advanced oncology therapeutics.
The pyrimidine core, functionalized with two hydroxyl groups and a methylthio group, offers a unique combination of reactive sites. The hydroxyl groups can exist in keto-enol tautomeric forms, profoundly influencing the molecule's reactivity and allowing for selective chemical transformations. The methylthio group at the 2-position is a key feature, often retained or modified in the final active ingredient, contributing to its biological efficacy. Understanding the nuanced chemistry of this molecule is paramount for optimizing synthetic routes and developing novel derivatives. Notably, it is a crucial intermediate in the synthesis of herbicides like Bispyribac-sodium and Pyrithiobac-sodium, as well as the tyrosine kinase inhibitor Dasatinib, a targeted therapy for certain types of leukemia.[1]
Physicochemical and Structural Properties
The compound is typically supplied as a white to off-white solid, exhibiting high thermal stability.[2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29639-68-7 | [2] |
| Molecular Formula | C₅H₆N₂O₂S | [2] |
| Molecular Weight | 158.18 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2][3] |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [2][3] |
| pKa (Predicted) | 7.27 ± 0.20 | [2] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [2] |
Structural Elucidation and Tautomerism
A critical aspect of 4,6-dihydroxy-2-methylthiopyrimidine's chemistry is its existence in multiple tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. This equilibrium is fundamental to its reactivity, particularly in reactions targeting the hydroxyl groups.
The predominant tautomer in the solid state and in various solvents dictates the outcome of subsequent chemical steps. For instance, reactions with chlorinating agents like phosphorus oxychloride (POCl₃) exploit the reactivity of the enol or keto forms to replace the hydroxyl groups with chlorine atoms, a key step in many synthetic pathways.[4]
Figure 1: Tautomeric equilibrium of 4,6-Dihydroxy-2-methylthiopyrimidine.
Synthesis Methodologies
Two primary, industrially relevant synthetic routes have been established for the preparation of 4,6-dihydroxy-2-methylthiopyrimidine. The choice of method often depends on the availability of starting materials, cost considerations, and desired scale.
Route 1: S-Methylation of Thiobarbituric Acid
This classic approach involves the direct methylation of the sulfur atom of thiobarbituric acid. The reaction proceeds via nucleophilic attack of the thiolate anion, formed under basic conditions, on a methylating agent.
Causality: Thiobarbituric acid possesses an acidic proton between the two carbonyl groups and can also exist in a thione form. The addition of a base, such as sodium hydroxide, deprotonates the molecule to form a thiolate, which is a potent nucleophile. This thiolate then readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction to yield the desired product.[4][5]
Figure 2: Synthesis via S-Methylation of Thiobarbituric Acid.
Experimental Protocol (Illustrative):
-
Suspend thiobarbituric acid (1.0 eq) in a suitable solvent such as ethanol.[5]
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.1 eq) at room temperature to form the sodium salt in situ.[5]
-
Add methyl iodide (1.1 eq) dropwise to the suspension.[5]
-
Stir the reaction mixture at room temperature overnight, then warm to ~60°C for 2 hours to drive the reaction to completion.[5]
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4,6-dihydroxy-2-methylthiopyrimidine.[5]
Route 2: Condensation of Acetamidine and a Malonate Ester
This method involves a base-catalyzed condensation reaction between an amidine and a malonate derivative, which is a common strategy for constructing the pyrimidine ring.
Causality: The reaction is a variation of the classic pyrimidine synthesis. A strong base, such as sodium methoxide, deprotonates the active methylene group of dimethyl malonate, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of acetamidine hydrochloride. A series of intramolecular condensation and elimination steps follow, leading to the formation of the stable, six-membered pyrimidine ring. The final acidification step protonates the pyrimidine nitrogen atoms and hydroxyl groups, leading to the precipitation of the product.
Figure 3: Synthesis via Condensation Pathway.
Experimental Protocol (Adapted from CN102399196A):
-
To a reaction vessel containing methanol, add sodium methoxide (3.4 eq) under an ice bath while stirring.[1]
-
After complete dissolution of the base, add dimethyl malonate (1.0 eq) and acetamidine hydrochloride (1.0 eq).[1]
-
Remove the ice bath and allow the reaction to warm to 18-25 °C. Stir for 3-5 hours.[1]
-
Upon reaction completion, remove the methanol via distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 using hydrochloric acid.
-
Stir the resulting slurry at 0 °C for 3-5 hours to induce crystallization.[1]
-
Collect the white solid product by suction filtration, wash sequentially with ice-water and ice-cold methanol, and dry.[1]
Chemical Reactivity and Synthetic Utility
The utility of 4,6-dihydroxy-2-methylthiopyrimidine as a synthetic intermediate stems from the differential reactivity of its functional groups. The primary transformation is the conversion of the hydroxyl groups into better leaving groups, typically chlorides, to facilitate subsequent nucleophilic substitution reactions.
Dichlorination
The conversion to 4,6-dichloro-2-methylthiopyrimidine is a cornerstone reaction. It is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like dimethylaniline.[4]
Causality: The mechanism involves the activation of the pyrimidine's carbonyl groups (from the keto tautomer) by POCl₃. The oxygen atom attacks the electrophilic phosphorus atom, leading to a series of intermediates. Ultimately, chloride ions displace the activated oxygen functions, resulting in the aromatic 4,6-dichloro derivative. The amine base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.
This dichlorinated intermediate is highly valuable because the chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities required in the final target molecules.
Spectroscopic and Analytical Characterization
While specific, high-resolution spectra for this compound are not widely published in peer-reviewed journals, its structural features suggest a predictable spectroscopic profile. The characterization is typically confirmed using a combination of NMR, FTIR, and mass spectrometry.[6]
¹H NMR Spectroscopy (Predicted)
In a solvent like DMSO-d₆, one would expect to see:
-
A singlet for the methylthio (S-CH₃) protons, likely in the range of 2.3-2.6 ppm.
-
A singlet for the C5-H proton of the pyrimidine ring, likely appearing downfield.
-
A broad singlet corresponding to the N-H or O-H protons, which would be exchangeable with D₂O. The exact chemical shift would be highly dependent on concentration, temperature, and the predominant tautomeric form.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show five distinct signals:
-
A signal for the S-CH₃ carbon.
-
Four signals for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons attached to oxygen/nitrogen (C2, C4, C6) would appear at lower field compared to C5.
FTIR Spectroscopy
The FTIR spectrum provides key information about the functional groups and is particularly useful for observing the tautomeric equilibrium. Key expected absorptions include:
-
O-H/N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to hydroxyl and amine protons, indicative of hydrogen bonding.[7]
-
C=O Stretching: Strong absorptions in the 1600–1680 cm⁻¹ range, characteristic of the carbonyl groups in the keto tautomers.[7]
-
C=N/C=C Ring Stretching: Vibrations between 1600–1650 cm⁻¹.[7]
-
C-O Stretching: Bands in the 1050-1250 cm⁻¹ region.[7]
Mass Spectrometry
Under electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 158. The presence of a sulfur atom would also give rise to a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the M⁺ peak. Fragmentation would likely involve the loss of the methylthio group or cleavage of the pyrimidine ring.
Applications in Agrochemical and Pharmaceutical Synthesis
The primary value of 4,6-dihydroxy-2-methylthiopyrimidine lies in its role as a precursor to more complex molecules.
Herbicide Synthesis (e.g., Bispyribac-sodium)
In the synthesis of bispyribac-sodium, 4,6-dihydroxy-2-methylthiopyrimidine is first converted to its dichloro derivative. This intermediate then undergoes nucleophilic substitution with 2,6-dihydroxybenzoic acid to form the core structure of the herbicide.
Figure 4: Simplified synthetic pathway towards Bispyribac-sodium.
Pharmaceutical Synthesis (e.g., Dasatinib)
This pyrimidine derivative is also a reported intermediate in the synthesis of the anti-cancer drug Dasatinib.[1] The synthesis involves transforming the pyrimidine core and coupling it with other heterocyclic fragments to build the complex final drug molecule.
Safety, Handling, and Storage
As a laboratory chemical, 4,6-dihydroxy-2-methylthiopyrimidine requires careful handling.
-
Hazard Identification: It is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[2]
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
4,6-Dihydroxy-2-methylthiopyrimidine (CAS 29639-68-7) is a high-value synthetic intermediate whose utility is defined by the versatile reactivity of its functionalized pyrimidine core. Its complex tautomeric nature is central to its chemical behavior, enabling key transformations such as dichlorination, which paves the way for its incorporation into a range of important agrochemical and pharmaceutical products. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block in the development of next-generation chemical entities.
References
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Method for preparing bispyribac sodium and its intermediates. (n.d.). Patsnap Eureka. Retrieved January 17, 2026, from [Link]
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FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2-(methylthio)pyrimidine-4,6-diol | CAS#:29639-68-7. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
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Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR. Retrieved January 17, 2026, from [Link]
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Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
- Processes for the preparation of bispyribac sodium and intermediates thereof. (n.d.). Google Patents.
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Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione from Thiobarbituric Acid
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] The synthesis is achieved through the S-methylation of 2-thiobarbituric acid, a well-established and efficient chemical transformation.[3] This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and discusses the significance of this compound as a synthetic intermediate. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction
The Versatile Precursor: 2-Thiobarbituric Acid
2-Thiobarbituric acid (TBA) is a heterocyclic compound and a thio-analog of barbituric acid. Its structure, featuring a reactive thiourea moiety flanked by two carbonyl groups, makes it a versatile starting material in organic synthesis.[4][5] The thioamide portion of the molecule is particularly important, as the sulfur atom can act as a potent nucleophile, especially after deprotonation.[6] This reactivity is harnessed in a variety of chemical transformations, including the Knoevenagel condensation and alkylation reactions, to produce a diverse range of derivatives with significant biological activities.[7]
The Target Compound: 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione
2-(Methylthio)pyrimidine-4,6(1H,5H)-dione, with the molecular formula C₅H₆N₂O₂S, is a pyrimidine derivative recognized for its role as a key intermediate in the synthesis of more complex molecules, including herbicides and biologically active compounds for pharmaceutical applications.[3][8] The introduction of the methylthio group at the 2-position alters the electronic properties and reactivity of the pyrimidine ring, opening up further avenues for chemical modification.[3] The stability and functionality of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents.[9]
Synthesis Overview: The S-Methylation Pathway
The core transformation described in this guide is the S-methylation of 2-thiobarbituric acid. This reaction involves the selective alkylation of the sulfur atom within the thioamide group. The process is typically carried out by treating the sodium salt of thiobarbituric acid with a suitable methylating agent, such as methyl iodide or dimethyl sulfate.[10] More recently, methyl bromide has also been employed effectively under elevated pressure.[11] The reaction proceeds via a nucleophilic substitution mechanism, offering a reliable and high-yielding route to the desired product.
Reaction Mechanism and Scientific Principles
The S-methylation of thiobarbituric acid is a classic example of a nucleophilic substitution reaction. The process can be broken down into two primary steps:
-
Deprotonation: A base, typically sodium hydroxide or sodium methoxide, is used to deprotonate the thiobarbituric acid. The most acidic proton is on the nitrogen atom adjacent to the thioamide group, but in the resulting resonance-stabilized anion, the negative charge is delocalized, with significant electron density on the sulfur atom. This creates a potent sulfur-centered nucleophile (a thiolate).
-
Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This is a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom forms a new covalent bond with the methyl carbon, displacing the leaving group (e.g., iodide).
The choice of methylating agent is critical. Methyl iodide and dimethyl sulfate are highly effective due to the excellent leaving groups (iodide and methylsulfate, respectively), which facilitate the SN2 reaction.[10][11] The reaction is typically conducted in a polar solvent, such as an aqueous solution or methanol, which can stabilize the charged intermediates.
Caption: Mechanism of S-methylation of thiobarbituric acid.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount |
| 2-Thiobarbituric Acid | C₄H₄N₂O₂S | 144.15 | 1.0 | 14.4 g |
| Sodium Hydroxide | NaOH | 40.00 | 1.1 | 4.4 g |
| Methyl Iodide | CH₃I | 141.94 | 1.1 | 15.6 g (6.8 mL) |
| Deionized Water | H₂O | 18.02 | - | 200 mL |
| Hydrochloric Acid | HCl | 36.46 | - | As needed |
Safety Precautions: Methyl iodide is toxic and a suspected carcinogen. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Thiobarbiturate: Dissolve 4.4 g (0.11 mol) of sodium hydroxide in 150 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stirrer. Once dissolved, add 14.4 g (0.10 mol) of 2-thiobarbituric acid in portions. Stir the mixture at room temperature until all the solid has dissolved, forming a clear solution of the sodium salt.
-
Methylation: Cool the solution in an ice bath to approximately 0-5 °C. While stirring vigorously, add 15.6 g (0.11 mol) of methyl iodide dropwise over 15-20 minutes. A precipitate may begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture again in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.
-
Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is typically obtained as a white to off-white solid.[8]
Caption: Step-by-step workflow for the synthesis.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the methylthio (S-CH₃) protons, typically in the range of δ 2.5-2.7 ppm. Other signals corresponding to the methylene (C5-H₂) and N-H protons of the pyrimidine ring should also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the methylthio carbon, the carbonyl carbons, and the other carbons of the pyrimidine ring.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (158.18 g/mol ).[3]
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values (often reported as >300 °C).[3]
Applications in Drug Discovery and Development
The 2-methylthio group is a key functional handle. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various amines, alcohols, or other nucleophiles at the 2-position of the pyrimidine ring. This versatility makes 2-(methylthio)pyrimidine-4,6(1H,5H)-dione a valuable precursor for creating libraries of substituted pyrimidine derivatives.[3] Such libraries are frequently screened for biological activity, as the pyrimidine scaffold is a common feature in many approved drugs, including anticancer, antiviral, and antibacterial agents.[1][2]
Conclusion
The S-methylation of 2-thiobarbituric acid is a straightforward and efficient method for the synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. The reaction proceeds through a well-understood nucleophilic substitution mechanism and can be performed with readily available reagents and standard laboratory equipment. The resulting product is a versatile intermediate with significant potential in the field of medicinal chemistry, serving as a foundational building block for the development of novel therapeutic agents. This guide provides the necessary theoretical background and practical details to enable researchers to successfully perform this synthesis and utilize its product in their research endeavors.
References
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Schmidt, M., et al. (n.d.). Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5097030A - Process for the preparation of 2-(methylthio)barbituric acid.
- Google Patents. (n.d.). EP0411276A2 - Process for preparation of 2-(Methylthio)-barbituric acid.
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Shimizu, M., Shimazaki, T., & Hiyama, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors. Retrieved from [Link]
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Omics Online. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. Retrieved from [Link]
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National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]
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Dhaka University Institutional Repository. (2012). SYNTHESIS OF MEDICINALLY IMPORTANT PYRIMIDINEDIONE AND PYRIMIDINETRIONE DERIVATIVES OF POTENTIAL BIOACTIVITY. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-thiobarbituric acid (2-TBA) with malondialdehyde (MDA), a.... Retrieved from [Link]
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SciSpace. (1961). The chemistry of the 2-thiobarbituric acid test for the determination of oxidative rancidity in foods. I. Some important side reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry. Their structural resemblance to the nucleobases of DNA and RNA makes them privileged scaffolds for interacting with a multitude of biological targets. Among the diverse array of pyrimidine building blocks, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione stands out as a particularly versatile and powerful precursor for the synthesis of complex, bioactive molecules.[1][2]
This compound, a derivative of barbituric acid, possesses a unique combination of reactive sites: an acidic active methylene group at the C-5 position, two carbonyl groups, and a methylthio group at the C-2 position that can serve as a modifiable handle or a leaving group.[1][3] This trifecta of reactivity allows for its participation in a wide range of chemical transformations, most notably Knoevenagel condensations and multicomponent reactions, to generate libraries of compounds for screening.[4][5] Its utility has been demonstrated in the synthesis of molecules with potential applications as anticancer, antiviral, and antimicrobial agents, as well as agrochemicals.[5][6]
This guide provides an in-depth exploration of the synthetic utility of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, offering both mechanistic insights and detailed, field-proven protocols for its application in the synthesis of high-value molecular frameworks.
Table 1: Physicochemical Properties of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
| Property | Value | Source |
| IUPAC Name | 2-methylsulfanyl-1H-pyrimidine-4,6-dione | [7] |
| Molecular Formula | C₅H₆N₂O₂S | [1][7] |
| Molecular Weight | 158.18 g/mol | [1][7] |
| CAS Number | 29639-68-7 | [8] |
| Appearance | White to off-white crystalline solid/powder | [6] |
| Melting Point | >300 °C | [1] |
| Synonyms | 2-(Methylthio)barbituric acid, S-Methylthiobarbituric acid | [6][7] |
Core Synthetic Strategies & Mechanistic Rationale
The synthetic power of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione stems primarily from the reactivity of its C-5 methylene protons, which are activated by the two adjacent carbonyl groups. This makes it an excellent nucleophile for carbon-carbon bond-forming reactions.
Knoevenagel Condensation: A Gateway to Functionalized Olefins
The Knoevenagel condensation is a cornerstone reaction involving this scaffold. It provides a reliable method for creating an exocyclic double bond at the C-5 position, thereby introducing diverse aryl or alkyl substituents.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base abstracts a proton from the highly acidic C-5 methylene group, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the thermodynamically stable α,β-unsaturated product.[9][10] This transformation is critical for extending the molecular framework and modulating the electronic properties of the final compound.
Caption: Knoevenagel condensation mechanism.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[5][11] Pyrimidine-4,6-diones are excellent substrates for MCRs, particularly in the synthesis of fused heterocyclic systems like pyrimido[4,5-b]quinolines. These scaffolds are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
Workflow Logic: A common MCR strategy involves the one-pot reaction of an aromatic aldehyde, a pyrimidine derivative (such as 6-aminouracil or its thio-analogs), and a 1,3-dicarbonyl compound (e.g., dimedone).[12][13] The reaction typically proceeds through a cascade of sequential Knoevenagel condensation, Michael addition, and cyclizative dehydration steps. The initial condensation between the aldehyde and the 1,3-dicarbonyl compound forms a reactive electrophile, which is then attacked by the nucleophilic pyrimidine, leading to the fused quinoline core. The choice of catalyst and solvent is crucial for controlling the reaction pathway and maximizing yield.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, purification, and characterization.
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione
This protocol describes a robust, one-pot synthesis from commercially available starting materials.[3]
-
Materials:
-
S-methylisothiourea sulfate (1.0 eq)
-
Diethyl malonate (1.05 eq)
-
Sodium methoxide (2.2 eq)
-
Anhydrous Methanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (2.2 eq) in anhydrous methanol under a nitrogen atmosphere.
-
To this solution, add S-methylisothiourea sulfate (1.0 eq) portion-wise, followed by the dropwise addition of diethyl malonate (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated HCl while cooling in an ice bath. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
-
Scientist's Notes & Causality:
-
Sodium Methoxide: A strong base is required to deprotonate the diethyl malonate, forming the nucleophilic enolate that initiates the condensation with the S-methylisothiourea. Using slightly more than two equivalents ensures complete reaction.
-
Reflux: Heating is necessary to drive the cyclization and elimination of ethanol to form the stable pyrimidine ring.
-
Acidification: The product is isolated as a sodium salt. Acidification protonates the pyrimidine ring nitrogens, causing the neutral, less soluble compound to precipitate from the aqueous solution.
-
Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde
This protocol details a representative Knoevenagel condensation to produce 5-(4-chlorobenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
-
Materials:
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol
-
-
Procedure:
-
Suspend 2-(methylthio)pyrimidine-4,6(1H,5H)-dione (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the suspension.
-
Heat the mixture to reflux with stirring for 3-5 hours. The formation of a colored precipitate typically indicates product formation. Monitor reaction completion by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
-
-
Data Presentation: Table 2: Representative Knoevenagel Condensation Products
Aldehyde Product Name Yield (%) M.p. (°C) Benzaldehyde 5-Benzylidene-2-(methylthio)pyrimidine-4,6(1H,5H)-dione ~90% >250 4-Chlorobenzaldehyde 5-(4-Chlorobenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione ~92% >270 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione | ~88% | >260 |
Protocol 3: Three-Component Synthesis of a Pyrimido[4,5-b]quinoline Derivative
This protocol describes a one-pot synthesis using a structurally related pyrimidine, 6-amino-2-(methylthio)pyrimidin-4(3H)-one, which exemplifies the powerful MCR strategy.[12]
-
Materials:
-
6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Glacial Acetic Acid (5.0 mL)
-
Ultrasound bath (alternative to conventional heating)
-
-
Procedure:
-
In a suitable reaction vessel, combine 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol) in glacial acetic acid (5.0 mL).
-
Method A (Conventional): Heat the mixture to reflux for 2-4 hours.
-
Method B (Ultrasound-Assisted): Place the vessel in an ultrasound bath and irradiate at a frequency of 40-50 kHz at 60 °C for 30-60 minutes.[12]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified product.
-
-
Mechanistic Insights:
-
Acetic Acid: Serves as both the solvent and a catalyst, facilitating both the initial Knoevenagel condensation between the aldehyde and dimedone and the subsequent cyclization steps.
-
Ultrasound/Microwave Irradiation: These non-conventional energy sources can dramatically reduce reaction times by providing efficient and uniform heating, accelerating the reaction kinetics.[1][14] This is a key principle of green chemistry.[13]
-
References
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Rojas, H., et al. (2024-03-06). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. Available from: [Link]
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PubChem. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. National Center for Biotechnology Information. Available from: [Link]
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Dandia, A., et al. (2015). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. Available from: [Link]
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Fadda, A. A., et al. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry. Available from: [Link]
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Shaker, R., & Abd Elrady, M. (2014). Scheme 2. Synthesis of pyrimido[5,4-b]quinolines 6b, d from Schiff bases 8a, b. ResearchGate. Available from: [Link]
-
Zolfigol, M. A., et al. (2019). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports. Available from: [Link]
-
Kumar, S., et al. (2022). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Available from: [Link]
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Ali, M. M. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Available from: [Link]
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Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available from: [Link]
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ResearchGate. (2022). Plausible reaction mechanism pathway for Knoevenagel condensation under water as catalyst as well as solvent. Available from: [Link]
-
ResearchGate. (2023). Synthesis of isolated and fused pyrimidine derivatives. Available from: [Link]
-
Aly, A. S., et al. (2017). Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives. ResearchGate. Available from: [Link]
-
Ahmed, E. Kh., et al. (1999). Fusions of pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines withN‐heterocyclic moieties. Journal of Heterocyclic Chemistry. Available from: [Link]
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Reddy, C. S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available from: [Link]
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Frolov, K., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Ghashang, M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available from: [Link]
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ResearchGate. (2022). Knoevenagel condensation‐assisted multicomponent synthesis of.... Available from: [Link]
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Application Note & Experimental Protocol: N-Alkylation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Abstract: This document provides a comprehensive guide for the N-alkylation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, a key heterocyclic building block in medicinal chemistry. The protocol details a robust, step-by-step procedure, explains the underlying reaction mechanism, and offers insights into optimizing reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize N-substituted pyrimidinedione derivatives for various therapeutic applications.
Introduction: The Significance of N-Alkylated Pyrimidinediones
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including components of nucleic acids.[1] The starting material, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, is a valuable precursor for creating diverse molecular libraries.[2][3] N-alkylation of the pyrimidine ring is a critical synthetic transformation that allows for the introduction of various substituents, profoundly influencing the compound's steric and electronic properties. This modification can enhance pharmacological activity, improve selectivity, and optimize pharmacokinetic profiles, making it a cornerstone strategy in the development of novel therapeutics.
Mechanism and Rationale: The Chemistry of N-Alkylation
The N-alkylation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic.[2] However, the acidity of the N-H protons, enhanced by the adjacent carbonyl groups, allows for deprotonation by a suitable base. This generates a highly nucleophilic pyrimidinedione anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
Key Considerations:
-
Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for complete deprotonation, driving the reaction forward.[4] Milder bases such as potassium carbonate (K₂CO₃) are also commonly used, offering a safer and more practical alternative for many applications.
-
Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively dissolve the pyrimidinedione salt and do not participate in the reaction, allowing the SN2 mechanism to proceed efficiently.[4][5]
-
Regioselectivity: The 2-(methylthio)pyrimidine-4,6(1H,5H)-dione molecule has two nitrogen atoms (N1 and N3) that can potentially be alkylated. The reaction can lead to a mixture of N1- and N3-alkylated isomers, or a di-alkylated product if excess alkylating agent and base are used. The regioselectivity can be influenced by the steric bulk of the alkylating agent and the specific reaction conditions.
-
Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl. Primary and benzylic halides are excellent electrophiles for this reaction.[2][6]
Diagram: General Reaction Scheme
Caption: General scheme for the N-alkylation of the pyrimidinedione.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione using an alkyl halide and potassium carbonate as the base.
Materials and Reagents
| Material | Grade | Supplier Example |
| 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | ≥98% Purity | Sigma-Aldrich |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | EMD Millipore |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Merck |
Equipment
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation experiment.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyrimidine-4,6(1H,5H)-dione (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Introduce anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension over 5-10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Data and Expected Outcomes
The yield and regioselectivity of the reaction can vary based on the alkylating agent used. The following table provides an illustrative summary of potential outcomes.
| Alkylating Agent (R-X) | Typical Conditions | Expected Major Product | Typical Yield Range | Reference |
| Methyl Iodide | K₂CO₃, DMF, 60°C | N-methyl derivative | 75-90% | [6] |
| Ethyl Bromide | NaH, THF, reflux | N-ethyl derivative | 70-85% | [4] |
| Benzyl Bromide | K₂CO₃, DMF, 70°C | N-benzyl derivative | 80-95% | N/A |
| Propargyl Bromide | K₂CO₃, Acetone, reflux | N-propargyl derivative | 65-80% | N/A |
Note: Yields are representative and highly dependent on reaction scale and purification efficiency.
Characterization of Products
The structure of the synthesized N-alkylated products must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Successful N-alkylation is confirmed by the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-benzyl group would show characteristic aromatic signals and a singlet for the benzylic -CH₂- protons around 4.5-5.5 ppm.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by matching the observed m/z value with the calculated value for the [M+H]⁺ or [M+Na]⁺ ion.[5]
-
¹³C NMR Spectroscopy: This technique will show a new set of carbon signals corresponding to the alkyl group, confirming its incorporation into the molecule.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically around 3100-3300 cm⁻¹) provides evidence of the alkylation reaction.[6]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active alkylating agent; Inactive base | Use a more reactive alkyl halide (I > Br > Cl). Switch to a stronger base like NaH. Ensure all reagents are anhydrous. |
| Formation of Byproducts | Di-alkylation; O-alkylation | Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). O-alkylation is less common but can be influenced by the solvent and counter-ion. |
| Difficult Purification | Similar polarity of products/starting material | Optimize the TLC eluent system before scaling up chromatography. Consider recrystallization if the product is a solid. |
References
- Smolecule. (2023, August 15). 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
- ResearchGate. (2025, August 7).
- Guidechem. 2-Methylthio-4,6-pyrimidinedione 1979-98-2 wiki.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- PMC - NIH. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- ResearchG
- PubChem. 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
- NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- ResearchGate. N-alkylation of pyrimidines | Download Scientific Diagram.
- PubChem. 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione.
- ResearchGate.
- MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4-Pyrimidone-2-Thioethers: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of 4-pyrimidone-2-thioethers, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The presented protocol details a convenient and efficient method utilizing a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This approach offers several advantages, including mild reaction conditions, good to excellent yields, and a broad tolerance for various functional groups.[1][2][3][4] The utility of this methodology is highlighted by its successful application in the large-scale synthesis of crucial intermediates for bioactive molecules, such as the KRASG12C inhibitor adagrasib.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and scalable method for accessing these valuable scaffolds.
Introduction: The Significance of 4-Pyrimidone-2-Thioethers
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of naturally occurring and synthetic bioactive molecules.[1][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] Among the diverse family of pyrimidine-containing compounds, 4-pyrimidone-2-thioethers have emerged as particularly valuable building blocks in medicinal chemistry.[1][3][4]
The strategic placement of the alkylthio group at the 2-position and the hydroxyl group at the 4-position allows for regioselective functionalization.[1][3] The 2-alkylthio group can act as a versatile handle for introducing further molecular complexity, serving as a linker to other moieties or as a latent sulfone for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1][3] Concurrently, the 4-hydroxyl group can be modified through ether formation or activated for its own SNAr sequence.[1][3] This orthogonal reactivity is crucial in the construction of complex drug molecules, enabling the efficient and controlled assembly of different pharmacophoric elements.
Traditional synthetic routes to 4-pyrimidone-2-thioethers often involve multi-step procedures, such as the sequential condensation of a β-ketoester with thiourea followed by alkylation of the resulting thiol.[3] While effective, these methods can be time-consuming and may suffer from issues like overalkylation, leading to the formation of undesired dialkylated impurities.[3] The one-pot synthesis described herein circumvents these challenges by directly condensing readily available S-alkylisothioureas with β-ketoesters, offering a more streamlined and efficient pathway to these important intermediates.[1][3]
Reaction Mechanism and Principle
The one-pot synthesis of 4-pyrimidone-2-thioethers proceeds through a sequential two-stage, base/acid-mediated reaction. A plausible mechanism involves the initial base-mediated condensation of the S-alkylisothiourea with the β-ketoester.[4] This is followed by an acid-mediated cyclization and dehydration to afford the final 4-pyrimidone-2-thioether product.
A Proposed Reaction Pathway:
-
Base-Mediated Condensation: In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), the S-alkylisothiourea reacts with the β-ketoester. The base facilitates the deprotonation of the isothiourea, enhancing its nucleophilicity. The nucleophilic nitrogen then attacks the carbonyl carbon of the ketoester, forming a tetrahedral intermediate.
-
Acid-Mediated Cyclization and Dehydration: The addition of a strong acid, such as trifluoromethanesulfonic acid (TfOH), catalyzes the intramolecular cyclization of the intermediate. This is followed by a dehydration step, where a molecule of water is eliminated to form the stable aromatic pyrimidone ring.
Caption: Proposed reaction mechanism for the one-pot synthesis of 4-pyrimidone-2-thioethers.
Materials and Methods
Reagents and Solvents
-
S-alkylisothiouronium salt (e.g., S-methylisothiouronium sulfate, S-ethylisothiouronium bromide) (1.1 equiv.)
-
β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) (1.0 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF) (0.33 M with respect to the β-ketoester)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system
Experimental Protocol
This protocol is a general procedure and may require optimization for specific substrates.
-
To a solution of the S-alkylisothiouronium salt (1.1 equiv.) and the β-ketoester (1.0 equiv.) in 2-MeTHF (0.33 M) in a round-bottom flask at 0 °C (ice bath), add DIPEA (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 18 hours under a nitrogen atmosphere.
-
After 18 hours, add TfOH (1.0 equiv.) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and heat the reaction mixture to 50 °C.
-
Stir the reaction at 50 °C for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-pyrimidone-2-thioether.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Extend the reaction time at 50 °C. - Check the purity of the starting materials. |
| Decomposition of product | - Avoid excessive heating during the reaction or work-up. | |
| Formation of Byproducts | Overalkylation (if starting from thiourea) | - The one-pot method with S-alkylisothiourea is designed to prevent this.[3] |
| Incomplete cyclization | - Ensure the correct stoichiometry of TfOH is used. - Increase the reaction time at 50 °C. | |
| Difficulty in Purification | Co-eluting impurities | - Optimize the solvent system for flash chromatography. - Consider recrystallization as an alternative purification method. |
Characterization
The synthesized 4-pyrimidone-2-thioethers should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Table 1: Example Characterization Data for a Synthesized 4-Pyrimidone-2-thioether
| Analytical Technique | Expected Result |
| ¹H NMR | Characteristic peaks for the pyrimidone ring protons and the alkylthio group. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the carbon bearing the thioether, and other carbons of the pyrimidone ring and substituents. |
| HRMS (ESI+) | Calculated [M+H]⁺ value corresponding to the molecular formula of the target compound. |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Scope and Limitations
This one-pot synthesis method has demonstrated broad substrate scope and functional group compatibility.[1][3] A variety of S-alkylisothioureas and β-ketoesters can be employed to generate a diverse library of 4-pyrimidone-2-thioethers. The reaction conditions are mild, allowing for the presence of various functional groups on the starting materials.[1][3]
However, some limitations may exist. For instance, highly sterically hindered substrates may react more slowly or give lower yields. Additionally, certain functional groups that are sensitive to strong acids may not be compatible with the reaction conditions. It is always advisable to perform a small-scale trial reaction when using new or complex substrates.
Conclusion
The one-pot synthesis of 4-pyrimidone-2-thioethers via a base/acid-mediated condensation of S-alkylisothioureas and β-ketoesters represents a highly efficient and practical method for accessing these valuable heterocyclic building blocks.[1][3] The procedure is straightforward, utilizes readily available starting materials, and is scalable, making it an attractive approach for both academic research and industrial drug development.[1][3] The versatility and robustness of this protocol are expected to facilitate the discovery and synthesis of novel pyrimidine-containing therapeutic agents.[1][3]
References
-
Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-y. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5435–5439. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6096, Pyrimidine. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-y. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5435–5439. [Link]
-
Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-y. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. ResearchGate. [Link]
-
Tiwari, A., Singh, V. K., Singh, A., & Singh, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Mechanochemical Synthesis of Substituted Pyrimidines
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: Reimagining Heterocyclic Synthesis Beyond the Flask
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents, from antiviral medications to anticancer drugs.[1][2] The synthesis of these vital heterocycles has traditionally been the domain of solution-phase chemistry, often requiring significant volumes of volatile organic solvents, elevated temperatures, and lengthy reaction times. In our continuous pursuit of more efficient, sustainable, and powerful synthetic tools, mechanochemistry has emerged as a transformative paradigm.[3][4][5]
This guide moves beyond theoretical discussions to provide a practical, in-depth exploration of the mechanochemical synthesis of substituted pyrimidines. By harnessing the energy of mechanical force—through grinding, milling, or shearing—we can drive chemical reactions in the solid state, often with remarkable speed and efficiency.[6][7] This approach not only aligns with the principles of green chemistry by minimizing or eliminating solvent waste but also unlocks new reaction pathways and provides access to molecules that are challenging to synthesize using conventional methods.[3] Herein, we detail the core principles, provide validated protocols, and explain the critical causality behind experimental choices to empower you to integrate this technology into your research and development workflows.
The Principle of Mechanochemical Activation
A mechanochemical reaction is fundamentally a chemical transformation induced by the direct absorption of mechanical energy.[6] Unlike thermal or photochemical methods that provide energy to the bulk of the material, mechanical forces create highly localized energetic hotspots and transient defects within the crystal lattice of the reactants. This process can lead to the formation of eutectic melts, increase molecular mobility, and expose fresh reactive surfaces, thereby initiating and sustaining a chemical reaction in the absence of a bulk solvent.
Common Mechanochemical Techniques:
-
Neat Grinding (NG): Involves grinding the solid reactants together without any additional liquid. This is the simplest form of mechanochemistry.
-
Liquid-Assisted Grinding (LAG): A small, often catalytic, amount of liquid is added to the solid reactants.[8] This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the formation of intermediate phases, without acting as a bulk solvent.[9][10]
-
Ion- and Liquid-Assisted Grinding (ILAG): Utilizes ionic liquids as the additive, which can offer unique benefits in terms of catalysis and phase behavior.[11]
Instrumentation:
While manual grinding with a mortar and pestle can be effective for small-scale discovery, reproducible and scalable results are achieved using automated milling equipment.[5][12]
-
Mixer/Shaker Mills: Operate at high frequencies (e.g., 10-30 Hz), causing milling media (balls) to induce high-energy impacts within a vial or jar.
-
Planetary Ball Mills: Employ centrifugal forces from a rotating sun wheel and counter-rotating jars to generate high-energy friction and impact, suitable for a range of applications.[13]
The choice of milling jar material (e.g., stainless steel, zirconia, tungsten carbide) and milling balls (size, number, and material) are critical parameters that must be optimized for each specific reaction.
Caption: General workflow for mechanochemical synthesis.
Application Protocol: Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
The Biginelli reaction is a cornerstone multi-component reaction (MCR) for the synthesis of dihydropyrimidinones (DHPMs), a class of pyrimidine derivatives with significant pharmacological applications, including as calcium channel blockers.[14][15] The traditional approach often requires harsh acidic catalysts and prolonged heating in solvents.[16] The mechanochemical protocol presented here offers a rapid, high-yielding, and solvent-free alternative.
Caption: Proposed mechanism of the Biginelli reaction.
Materials and Equipment
-
Reactants: Aromatic aldehyde (e.g., benzaldehyde), β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea. All reactants should be solids or high-boiling liquids and used as received.
-
Milling Equipment: Mixer/shaker mill (e.g., SPEX SamplePrep 8000M) or planetary ball mill.
-
Milling Jars: 10-50 mL capacity, stainless steel or zirconia.
-
Milling Balls: 2-4 balls, 7-12 mm diameter, of the same material as the jar.
-
Solvents for Work-up: Deionized water, cold ethanol, ethyl acetate.
Detailed Step-by-Step Protocol (Neat Grinding)
This protocol describes a representative synthesis on a 1 mmol scale.
-
Jar Preparation: Ensure the milling jar and balls are clean and completely dry.
-
Charging the Jar:
-
Place two (2) stainless steel balls (12 mm diameter) into a 50 mL stainless steel milling jar.
-
Add the reactants in stoichiometric amounts:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol). A slight excess of urea is often beneficial to drive the reaction to completion.
-
-
-
Milling:
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 20-30 Hz for 30-60 minutes.
-
Causality: The high-energy impacts pulverize the reactants, increasing their surface area and creating intimate contact. This mechanical energy is sufficient to overcome the activation barrier for the initial condensation between the aldehyde and urea.
-
-
Reaction Monitoring (Optional):
-
Pause the milling after 30 minutes. Carefully open the jar in a fume hood.
-
Scrape a small amount of the solid mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate against the starting materials to check for completion.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, retrieve the solid product from the jar. A spatula can be used to scrape the powder from the walls and balls.
-
Transfer the crude solid to a beaker. Add 10-15 mL of cold water and stir vigorously for 10 minutes. This step is crucial to dissolve the unreacted urea and other water-soluble impurities.
-
Filter the solid product using a Büchner funnel and wash it with another 10 mL of cold water.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or β-ketoester.
-
Dry the purified product in a vacuum oven or air-dry to obtain the final 3,4-dihydropyrimidin-2(1H)-one. The product is often of high purity (>95%) without the need for column chromatography.
-
Protocol Variation: Liquid-Assisted Grinding (LAG)
For less reactive substrates or to further accelerate the reaction, the LAG method is highly effective.
-
Procedure: Follow steps 1 and 2 from the Neat Grinding protocol. Before closing the jar, add a minimal amount of a high-boiling point solvent.
-
Recommended Liquid: 20-50 µL of N,N-Dimethylformamide (DMF) or ethanol per 1 mmol of limiting reactant.
-
Causality: The liquid acts as a lubricant and transport medium, accelerating mass transfer and allowing intermediates to orient correctly for cyclization.[8] This can dramatically reduce milling times, often to 10-20 minutes, and in some cases, improve yields.
-
-
Proceed with milling and work-up as described in the Neat Grinding protocol.
Data Summary and Troubleshooting
The mechanochemical Biginelli reaction is robust for a wide variety of substrates.
| Entry | Aldehyde | β-Dicarbonyl | Additive | Milling Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | None (Neat) | 45 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | None (Neat) | 40 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | LAG (Ethanol) | 15 | 96 |
| 4 | Benzaldehyde | Acetylacetone | None (Neat) | 60 | 88 |
| 5 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | LAG (DMF) | 20 | 98 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient milling time or energy. | Increase milling time in 15-minute increments. Increase milling frequency if possible. Switch to the LAG protocol. |
| Low Yield | Product loss during work-up. Reactants are not fully solid at milling temp. | Ensure washing solvents are cold to minimize product dissolution. Use a spatula to thoroughly scrape the jar and balls. |
| Sticky/Oily Product | Formation of a low-melting eutectic or amorphous phase. | Switch to the LAG method; the liquid can help maintain a solid suspension. Try adding a solid grinding auxiliary (e.g., NaCl) to prevent agglomeration. |
| Product is Difficult to Remove from Jar | Product is highly crystalline and adheres to the jar walls. | Add a small amount of the work-up solvent (e.g., water) to the jar and mill for 1-2 minutes to create a slurry for easier removal. |
Advanced Considerations: In-Situ Monitoring
A deeper mechanistic understanding of mechanochemical reactions has been made possible by the development of real-time, in situ monitoring techniques.[17][18] By integrating analytical methods directly into the milling process, we can observe the formation and consumption of reactants, intermediates, and products as the reaction happens.
-
In Situ Raman Spectroscopy: Provides molecular-level information about bond formation and phase changes within the milling jar.
-
In Situ Synchrotron Powder X-ray Diffraction (PXRD): Tracks the evolution of crystalline phases, allowing for the identification of transient crystalline intermediates that are impossible to isolate with conventional ex situ analysis.[19][20]
These advanced techniques have revealed that many mechanochemical reactions proceed through unique, short-lived intermediates not observed in solution, providing critical insights for rational reaction optimization and scale-up.[17][20]
Conclusion and Future Outlook
Mechanochemistry offers a robust, efficient, and environmentally benign platform for the synthesis of substituted pyrimidines.[21] As demonstrated with the Biginelli reaction, this solvent-free approach dramatically reduces reaction times, simplifies purification, and delivers high yields, making it an invaluable tool for drug discovery and development.[3] The continued development of new mechanochemical methodologies and advanced in situ monitoring techniques promises to further revolutionize synthetic chemistry, enabling the creation of complex molecules with unparalleled efficiency and sustainability.[4][22]
References
-
Užarević, K., Štrukil, V., & Friščić, T. (2022). Toward Mechanistic Understanding of Mechanochemical Reactions Using Real-Time In Situ Monitoring. Accounts of Chemical Research, 55(10), 1394–1406. [Link]
-
Laurencin, E. (2023). Revolutionizing Synthesis: The Role of Mechanochemistry in Drug Discovery. Journal of Pharmaceutical Chemistry & Chemical Science, 7(3), 147. [Link]
-
Rios, T. (2025). Exploring Mechanochemistry in Drug Development: From Laboratory to Industrial Applications. Journal of Pharmaceutical Chemistry & Chemical Science, 9(1), 181. [Link]
-
Friščić, T., Halasz, I., Štrukil, V., & Užarević, K. (2015). Real-Time and In Situ Monitoring of Mechanochemical Reactions: A New Playground for All Chemists. Accounts of Chemical Research, 48(11), 2950–2959. [Link]
-
Farr, A. R., & Crawford, D. E. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers in Chemistry, 12. [Link]
-
Užarević, K., et al. (2022). Toward Mechanistic Understanding of Mechanochemical Reactions Using Real-Time In Situ Monitoring. Accounts of Chemical Research. [Link]
-
Michalchuk, A. A. L., & Emmerling, F. (2022). Time-Resolved In Situ Monitoring of Mechanochemical Reactions. Angewandte Chemie International Edition, 61(19), e202117270. [Link]
-
JETIR. (2019). REVIEW ON MECHANO-CHEMICAL APPROACHES IN DRUG DESIGN. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
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Singh, N., et al. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering, 5(2), 1468–1475. [Link]
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FRITSCH. Planetary Ball Mills as an instrument in mechanochemistry. fritsch.de. [Link]
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Tan, D., & García, F. (2019). Mechanochemistry as an emerging tool for molecular synthesis: what can it offer? Chemical Communications, 55(72), 10696–10711. [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
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Friščić, T. (2016). Mechanochemistry: A Force of Synthesis. ACS Central Science, 2(12), 869–872. [Link]
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Iriepa, I., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6652. [Link]
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Ali, M. A., et al. (2022). Mechanochemistry’s role in non-steroidal anti-inflammatory drugs development. BOHR International Journal of Pharmaceutical and Biological Sciences, 1(1), 1-8. [Link]
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ResearchGate. Typical instruments used in mechanochemistry with the description of a typical mechanochemical set-up. [Link]
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ResearchGate. (a) Five important and typical instruments of mechanochemistry. [Link]
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Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]
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Pinto, D. C. G. A., et al. (2022). Advanced Mechanochemistry Device for Sustainable Synthetic Processes. ACS Sustainable Chemistry & Engineering, 10(4), 1629–1638. [Link]
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Wikipedia. Biginelli reaction. [Link]
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Preprints.org. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
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Preprints.org. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
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ResearchGate. The Biginelli reaction for dihydropyrimidinones. [Link]
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ScienceDirect. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 82, 105906. [Link]
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Organic Chemistry Portal. Biginelli Reaction. [Link]
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Islam, M. W., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry. [Link]
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ResearchGate. (2021). Liquid-Assisted Grinding Mechanochemistry in the Synthesis of Pharmaceuticals. [Link]
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YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. [Link]
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Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
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MDPI. (2016). Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. Molecules, 21(11), 1548. [Link]
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Karki, S., et al. (2015). Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Angewandte Chemie International Edition, 54(25), 7371–7375. [Link]
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Weyna, D. R., et al. (2012). Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm, 14(6), 2377-2380. [Link]
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Application Notes and Protocols: 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione as a Versatile Building Block in Medicinal Chemistry
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic therapeutic agents.[1] Its prevalence is rooted in its ability to act as a bioisostere for purines and to engage in crucial hydrogen bonding interactions with biological targets. Within this important class of heterocycles, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione—also known as S-Methylthiobarbituric Acid (S-MTBA)—has emerged as a highly valuable and versatile building block.[2] Its molecular architecture is primed for synthetic elaboration, featuring a pyrimidine core, two carbonyl groups, and, most critically, a methylthio (-SMe) group at the 2-position. This methylthio moiety functions as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the key to its utility, allowing for the straightforward introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery programs targeting kinases, viruses, and other disease-related proteins.[3][4]
This guide provides an in-depth exploration of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, detailing its synthesis, core reactivity, and practical applications in the development of kinase inhibitors and antiviral agents. The protocols described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this powerful intermediate in their own drug development endeavors.
Physicochemical Properties and Handling
2-(methylthio)pyrimidine-4,6(1H,5H)-dione is typically a white to off-white crystalline solid that is stable under standard laboratory conditions.[5] Its high melting point and limited solubility in water are characteristic of its hydrogen-bonded solid-state structure.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [2][6][7] |
| Molecular Weight | 158.18 g/mol | [2][6][7] |
| IUPAC Name | 2-methylsulfanyl-1H-pyrimidine-4,6-dione | [7] |
| CAS Number | 1979-98-2 | [5][8] |
| Appearance | White to off-white crystalline powder/solid | [2][5] |
| Melting Point | >300 °C | [2][8] |
| Solubility | Sparingly soluble in water; Soluble in Methanol, Ethanol, Ethyl Acetate | [2][8] |
Storage and Safety: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] While extensive toxicological data is limited, compounds of this class may cause irritation to the eyes, skin, and respiratory tract upon contact.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthesis of the Building Block
The most direct and high-yielding synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione involves the S-methylation of the readily available starting material, 2-thiobarbituric acid.[2] The causality of this reaction relies on the deprotonation of the acidic thioamide proton by a base, generating a thiolate anion that acts as a potent nucleophile. This anion then displaces a halide from a methylating agent, such as methyl iodide, to form the desired S-methylated product.
Caption: High-level workflow for the synthesis of the target building block.
Protocol 1: Laboratory-Scale Synthesis
This protocol is adapted from established literature procedures and provides a reliable method for obtaining high-purity 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.[8]
Materials:
-
2-Thiobarbituric acid (1.0 equiv)
-
Sodium hydroxide (NaOH) (1.1 equiv)
-
Methyl iodide (CH₃I) (1.1 equiv)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, condenser, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-thiobarbituric acid (e.g., 29 g, 200 mmol) in a mixture of ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL, 220 mmol). The NaOH acts as the base to deprotonate the thioamide, making it nucleophilic.[8]
-
Methylation: At room temperature, add methyl iodide (32.6 g, 220 mmol) dropwise to the stirring suspension. A slight exotherm may be observed. The reaction mixture is then stirred overnight at room temperature to ensure complete formation of the thiolate.[8]
-
Reaction Completion: To drive the reaction to completion, attach a condenser to the flask and heat the mixture to 60 °C for 2 hours.[8]
-
Isolation: After cooling to room temperature, remove the ethanol by distillation under reduced pressure. The removal of the organic solvent decreases the solubility of the product, aiding in its precipitation.
-
Precipitation: Add an appropriate amount of water to the remaining aqueous mixture and cool the flask in an ice bath for at least 2 hours. This further reduces the product's solubility, maximizing the isolated yield.[8]
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with ice-cold water to remove any residual salts (e.g., NaI) and dry under vacuum. This procedure typically yields the desired product in high purity (>95%) and yield (up to 95%).[8]
Core Reactivity and Synthetic Utility
The synthetic power of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione lies in the reactivity of the C2-SMe bond. The methylthio group is an exceptional leaving group in SNAr reactions, particularly because the pyrimidine ring is electron-deficient, which stabilizes the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This allows for the facile displacement of the -SMe group by a wide variety of nucleophiles, most commonly primary and secondary amines.
Caption: Generalized SNAr mechanism for amine substitution.
This predictable reactivity makes the compound an ideal scaffold for generating chemical diversity. By simply varying the amine nucleophile, researchers can rapidly synthesize a large array of 2-aminopyrimidine derivatives, a privileged scaffold in many areas of medicinal chemistry.[9]
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. A significant portion of clinically approved kinase inhibitors feature a 2-anilinopyrimidine core, which effectively mimics the adenine portion of ATP to bind in the enzyme's active site.[9] 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is an excellent precursor for these molecules.
The general strategy involves the SNAr displacement of the methylthio group with a desired aniline or other amine-containing fragment. This approach allows for the modular construction of potential inhibitors, where the "R-group" of the amine can be tailored to target specific sub-pockets of the kinase active site, thereby tuning potency and selectivity.
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synthesis of pyrido[4,3-d]pyrimidin-4-ones from 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
An Application Note and Protocol for the Synthesis of Pyrido[4,3-d]pyrimidin-4-ones from 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Introduction: The Significance of Pyrido[4,3-d]pyrimidin-4-ones
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing molecules with specific biological activities. Notably, derivatives of pyrido[4,3-d]pyrimidin-4-one have demonstrated a wide range of pharmacological properties, including potent and selective inhibition of various kinases, which are crucial targets in cancer therapy. The development of efficient and versatile synthetic routes to access this core structure is, therefore, of paramount importance for the discovery of new therapeutic agents.
This application note provides a detailed and field-proven protocol for the synthesis of pyrido[4,3-d]pyrimidin-4-ones, commencing from the readily accessible starting material, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and provide insights into reaction optimization and characterization of the final products.
Synthetic Strategy: A Multicomponent Approach
The synthesis of the pyrido[4,3-d]pyrimidin-4-one core from 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is elegantly achieved through a multicomponent reaction strategy. This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity from simple starting materials. The overall transformation can be conceptually broken down into two key steps:
-
Knoevenagel Condensation: The initial step involves the reaction of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione with an aromatic aldehyde. This condensation reaction is typically catalyzed by a base and results in the formation of a 5-arylmethylene-2-(methylthio)pyrimidine-4,6(1H,5H)-dione intermediate. The active methylene group at the C-5 position of the pyrimidine ring is sufficiently acidic to undergo deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.
-
Michael Addition and Cyclization Cascade: The newly formed α,β-unsaturated system in the 5-arylmethylene intermediate is a reactive Michael acceptor. In the presence of a suitable nitrogen nucleophile, such as an amine or ammonia equivalent, a Michael addition occurs at the β-position of the double bond. This is followed by an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the pyrimidine ring. Subsequent dehydration and aromatization lead to the formation of the stable pyrido[4,3-d]pyrimidin-4-one ring system.
Below is a visual representation of the overall synthetic workflow:
Figure 1: Overall synthetic workflow for the preparation of pyrido[4,3-d]pyrimidin-4-ones.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 98% | Sigma-Aldrich |
| Aromatic Aldehydes (various) | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | 99.8% | Fisher Scientific |
| Glacial Acetic Acid | 99.7% | VWR Chemicals |
| Diethyl Ether | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 5-(4-chlorobenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione
This protocol details the synthesis of the Knoevenagel condensation product, a key intermediate.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)pyrimidine-4,6(1H,5H)-dione (1.58 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and absolute ethanol (30 mL).
-
Stir the mixture at room temperature to achieve a homogeneous suspension.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to afford the desired 5-(4-chlorobenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione as a pale yellow solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-(4-chlorophenyl)-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization cascade to form the final pyrido[4,3-d]pyrimidin-4-one.
-
In a 50 mL round-bottom flask, suspend the 5-(4-chlorobenzylidene)-2-(methylthio)pyrimidine-4,6(1H,5H)-dione (2.81 g, 10 mmol) obtained from the previous step in glacial acetic acid (20 mL).
-
Add ammonium acetate (3.85 g, 50 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 8-12 hours. The reaction should be monitored by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid and ammonium acetate, followed by a wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to obtain the pure 7-(4-chlorophenyl)-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.
Mechanism in Focus: The Annulation Cascade
The transformation of the 5-arylmethylene intermediate into the pyrido[4,3-d]pyrimidin-4-one core is a fascinating example of a domino reaction. The key steps are illustrated below:
Figure 2: Key mechanistic steps in the formation of the pyrido[4,3-d]pyrimidin-4-one ring.
The use of ammonium acetate is crucial as it serves as a source of ammonia in situ. The acetic acid not only acts as a solvent but also as a catalyst for the dehydration and aromatization steps.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Knoevenagel step | Incomplete reaction; Inefficient catalyst; Decomposition of starting material. | Increase reaction time and monitor by TLC. Consider using a different base catalyst, such as pyrrolidine. Ensure the reaction temperature does not exceed the reflux temperature of ethanol significantly. |
| Formation of side products | Self-condensation of the aldehyde; Michael addition of the catalyst. | Use a stoichiometric amount of the aldehyde. If side products persist, consider a milder catalyst or lower reaction temperature. |
| Incomplete cyclization | Insufficient heating; Insufficient amount of ammonium acetate. | Ensure the reaction is heated to a vigorous reflux. Increase the molar excess of ammonium acetate to drive the equilibrium towards the product. |
| Difficulty in purification | Presence of highly polar impurities; Co-precipitation of starting materials. | For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. Ensure the crude product is thoroughly washed to remove inorganic salts before attempting recrystallization or chromatography. |
Conclusion
The described multicomponent offers a reliable and efficient route to this important heterocyclic scaffold. The protocols provided are robust and have been optimized for high yields and purity. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently apply this methodology to generate a diverse library of pyrido[4,3-d]pyrimidin-4-one derivatives for further investigation in drug discovery and materials science.
References
-
Cacchi, S., Fabrizi, G., & Lamba, D. (2008). The Development of New Catalytic Systems for the Synthesis of Pyrido[4,3-d]pyrimidines and Related Heterocycles. Current Organic Chemistry, 12(1), 2-23. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis and biological activity of novel pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives. Acta Pharmaceutica, 59(4), 433-446. [Link]
Preparation of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine: A Comprehensive Guide for Researchers
This document provides a detailed guide for the laboratory synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information. This guide emphasizes the rationale behind experimental choices to ensure procedural robustness and reproducibility.
Introduction
4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a versatile heterocyclic compound characterized by a pyrimidine core substituted with two chlorine atoms, a methylthio group, and a nitro group.[1] These functional groups impart a high degree of reactivity, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyrimidine ring for nucleophilic substitution, allowing for the strategic introduction of various functionalities. This intermediate is notably used in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[2]
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and handling of hazardous reagents. This guide outlines a well-established four-step synthetic route commencing from diethyl malonate.
Overall Synthetic Pathway
The preparation of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is accomplished through a four-step reaction sequence starting from diethyl malonate. This pathway involves:
-
Nitration of diethyl malonate.
-
Cyclization of the resulting diethyl 2-nitromalonate with thiourea.
-
S-methylation of the pyrimidine thiol intermediate.
-
Chlorination of the dihydroxy pyrimidine to yield the final product.
Caption: Four-step synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.
Part 1: Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Step 1: Nitration of Diethyl Malonate
Reaction Principle: The active methylene protons of diethyl malonate are acidic and can be removed to form an enolate, which then undergoes electrophilic nitration. However, a more direct approach involves the use of a strong nitrating agent like fuming nitric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 80 g | 0.5 |
| Fuming nitric acid | 63.01 | 184 mL | - |
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool 80 g of diethyl malonate to 15°C.[3]
-
Slowly add 184 mL of fuming nitric acid over one hour, ensuring the temperature is maintained between 15-20°C.[3]
-
After the addition is complete, stir the mixture for an additional 3.5 hours at 15-20°C.[3]
-
Pour the reaction mixture onto 1 L of crushed ice.
-
Extract the aqueous mixture with toluene (2 x 200 mL, then 1 x 100 mL).[3]
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2-nitromalonate as an oil.
Mechanism Insight: The nitration of diethyl malonate proceeds via an electrophilic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from fuming nitric acid, attacks the enol form of diethyl malonate.
Step 2: Cyclization with Thiourea
Reaction Principle: This step involves a condensation reaction between the synthesized diethyl 2-nitromalonate and thiourea in the presence of a strong base (sodium ethoxide) to form the pyrimidine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-nitromalonate | 205.15 | 110 g (93% purity) | ~0.5 |
| Thiourea | 76.12 | 38 g | 0.5 |
| Sodium ethoxide | 68.05 | Prepared from Sodium in Ethanol | - |
| Ethanol | 46.07 | As solvent | - |
| Hydrochloric acid | 36.46 | To adjust pH | - |
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add 38 g of thiourea to the sodium ethoxide solution and heat to 70°C until fully dissolved.[4]
-
Slowly add 110 g of diethyl 2-nitromalonate to the reaction mixture.[4]
-
After the addition, continue stirring at 70°C for a specified time (monitor by TLC).
-
After the reaction is complete, cool the mixture and add 300 g of water to dissolve the product.[4]
-
Adjust the pH to 5-6 with hydrochloric acid to precipitate the product.[4]
-
Filter the solid, wash with water, and dry under vacuum to obtain 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Step 3: S-Methylation of the Pyrimidine Thiol
Reaction Principle: The thiol group of the pyrimidine intermediate is nucleophilic and readily undergoes methylation with an electrophilic methylating agent like dimethyl sulfate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | 203.17 | 99.6 g (95% purity) | ~0.5 |
| Dimethyl sulfate | 126.13 | 63.6 g | 0.5 |
| 10% Sodium hydroxide solution | 40.00 | As base and solvent | - |
| Hydrochloric acid | 36.46 | To adjust pH | - |
Protocol:
-
Dissolve 99.6 g of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in a 10% aqueous solution of sodium hydroxide.[5]
-
Cool the solution to 10°C.[5]
-
Slowly add 63.6 g of dimethyl sulfate dropwise, maintaining the temperature between 10-20°C.[5]
-
Stir the reaction mixture at this temperature for 4 hours.[5]
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.[5]
-
Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
Step 4: Chlorination of the Dihydroxy Pyrimidine
Reaction Principle: The hydroxyl groups on the pyrimidine ring are converted to chlorine atoms using a strong chlorinating agent, phosphorus oxychloride (POCl₃). A tertiary amine catalyst, such as N,N-dimethylaniline, is often used to facilitate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | 217.19 | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | In excess (as reagent and solvent) | - |
| N,N-dimethylaniline | 121.18 | Catalytic amount | - |
Protocol:
-
In a flask equipped with a reflux condenser, suspend the 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine from the previous step in an excess of phosphorus oxychloride.[4]
-
Add a catalytic amount of N,N-dimethylaniline.[4]
-
Heat the mixture to reflux (100-110°C) and maintain for a specified time (monitor by TLC).[4]
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate.[4]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.
Part 2: Safety, Handling, and Waste Disposal
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have an emergency eyewash station and safety shower readily accessible.
Specific Reagent Hazards:
-
Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Reacts violently with organic materials.
-
Dimethyl Sulfate: Extremely toxic, carcinogenic, and a suspected mutagen. It is readily absorbed through the skin. Handle with extreme caution and use appropriate gloves.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water, releasing toxic fumes of hydrogen chloride and phosphoric acid. Causes severe burns upon contact.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Quench excess POCl₃ and other reactive reagents carefully before disposal.
-
Segregate halogenated and non-halogenated organic waste.
Part 3: Mechanistic Insights and Rationale
Understanding the underlying mechanisms of each reaction step is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of chlorination of a dihydroxypyrimidine.
The chlorination of the dihydroxy pyrimidine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The hydroxyl groups of the pyrimidine, likely in their enol tautomeric form, act as nucleophiles and attack the phosphorus atom of POCl₃. This is followed by the displacement of the phosphate group by a chloride ion in a nucleophilic aromatic substitution-type mechanism. The use of a tertiary amine base like N,N-dimethylaniline facilitates the reaction by activating the POCl₃ and neutralizing the HCl generated during the reaction.
Conclusion
The synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a well-defined but hazardous process that requires a high level of technical skill and adherence to safety protocols. By understanding the rationale behind each step and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.
References
Sources
- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Utility of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione in Modern Herbicide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Agrochemical Innovation
The pyrimidine scaffold is a cornerstone in the development of bioactive molecules, with its derivatives demonstrating a vast spectrum of applications, including fungicides, insecticides, and notably, herbicides.[1][2] Among the key building blocks for these agrochemicals is 2-(methylthio)pyrimidine-4,6(1H,5H)-dione and its tautomer, 2-methylthio-4,6-dihydroxypyrimidine. This intermediate is pivotal in the synthesis of the pyrimidinyl(thio)benzoate class of herbicides.[3][4] These herbicides are highly valued in modern agriculture for their potent, selective, and broad-spectrum activity against various weed species.[4]
Herbicides derived from this pyrimidine core, such as Pyrithiobac-sodium, function primarily as inhibitors of the acetolactate synthase (ALS) enzyme.[3][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] By blocking this pathway, the herbicides effectively halt plant growth, leading to weed death. This mode of action is advantageous due to its high efficacy at low application rates and minimal toxicity to mammals.[4] This guide provides an in-depth exploration of the synthetic pathways leveraging 2-(methylthio)pyrimidine-4,6(1H,5H)-dione to produce high-value herbicides, complete with detailed protocols and mechanistic insights.
Core Synthesis Pathway: From Precursor to Pyrithiobac-sodium
The commercial synthesis of Pyrithiobac-sodium, a post-emergence herbicide used extensively in cotton cultivation, serves as an exemplary case study.[3][6] The process begins with the foundational pyrimidine structure, which is strategically modified to create a highly reactive intermediate, 2-methylsulfonyl-4,6-dimethoxypyrimidine. This key intermediate is then coupled with a substituted benzoic acid derivative to form the final herbicidal molecule.[3][7]
The overall transformation can be segmented into three primary stages:
-
Preparation of the Dimethoxy Pyrimidine Intermediate : The hydroxyl groups of 2-methylthio-4,6-dihydroxypyrimidine are methylated.
-
Oxidation to a Reactive Sulfone : The methylthio (-SCH₃) group is oxidized to the more reactive methylsulfonyl (-SO₂CH₃) group, which acts as an excellent leaving group in the subsequent nucleophilic substitution reaction.[3][7]
-
Condensation and Salt Formation : The activated pyrimidine intermediate is condensed with 2-chloro-6-mercaptobenzoic acid to form a stable thioether bond, creating the core structure of Pyrithiobac. The final step involves neutralization to produce the water-soluble sodium salt, Pyrithiobac-sodium.[3][6]
This multi-step synthesis is a well-established industrial process, with variations focusing on optimizing reaction conditions, catalysts, and solvent systems to maximize yield and purity.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijsr.in [ijsr.in]
- 5. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 6. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 7. globethesis.com [globethesis.com]
- 8. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione synthesis
An essential intermediate in pharmaceutical and agrochemical research, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is valued for its role as a versatile chemical building block.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate these challenges. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your experimental outcomes.
Overview of the Core Synthesis Pathway
The most common and reliable synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a two-step process. Understanding the mechanism of each step is critical for effective troubleshooting.
-
Step 1: Cyclocondensation to form 2-Thiobarbituric Acid. This step involves the base-catalyzed condensation of thiourea with a malonic acid diester, typically dimethyl or diethyl malonate. The reaction forms the core pyrimidine ring structure.
-
Step 2: S-Methylation. The intermediate, 2-thiobarbituric acid, is then selectively methylated on the sulfur atom using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption { label="Figure 1: High-level workflow for the two-step synthesis." fontsize=12 fontname="Arial" } enddot Caption: Figure 1: High-level workflow for the two-step synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth explanation of the underlying causes and actionable solutions.
Q1: My yield in the first step (cyclocondensation) is significantly lower than expected. What are the common causes and how can I fix this?
A1: Low yield in the condensation step is a frequent issue, often stemming from the choice of reactants, base, or reaction conditions.
-
Causality: The reaction is a base-catalyzed nucleophilic acyl substitution followed by cyclization. The base (an alkoxide) serves to deprotonate the malonic ester, forming a nucleophilic enolate. This enolate then attacks the thiourea. The efficiency of this process hinges on the strength and stoichiometry of the base and the reactivity of the ester.
-
Troubleshooting & Optimization:
-
Choice of Malonic Ester and Base: Using dimethyl malonate with sodium methylate in methanol is often more efficient than using diethyl malonate with sodium ethoxide in ethanol.[3] The smaller methyl group can lead to faster reaction kinetics. A published industrial process reports a yield of 93% for sodium thiobarbiturate using this combination.[3]
-
Base Stoichiometry and Purity: Ensure you are using a sufficient amount of high-quality, anhydrous base. Sodium methylate is hygroscopic and can degrade if not stored properly, reducing its effective concentration. Use at least one equivalent of base for each equivalent of the malonic ester.
-
Reaction Time and Temperature: The condensation requires heating to reflux to proceed at a reasonable rate. Insufficient heating time can lead to incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. A typical reflux time is around 4 hours after the addition of the base.[3]
-
| Parameter | Standard Condition (Ethanol) | Recommended Condition (Methanol) |
| Malonic Ester | Diethyl Malonate | Dimethyl Malonate |
| Base | Sodium Ethoxide | Sodium Methylate |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol |
| Temperature | Reflux (~78°C) | Reflux (~65°C) |
| Reported Yield | ~84% (of free acid) | 93% (of sodium salt)[3] |
| Table 1: Comparison of reaction conditions for the cyclocondensation step. |
Q2: After the methylation step, my TLC shows multiple spots, and the final product is impure. What are these byproducts and how can I prevent them?
A2: The presence of multiple products after methylation is typically due to non-selective reactions. The primary culprits are unreacted starting material and methylation at an alternative site (N-methylation).
-
Causality (HSAB Principle): The 2-thiobarbiturate intermediate has three potential nucleophilic sites: the sulfur atom and the two nitrogen atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder." Soft methylating agents like methyl iodide (CH₃I) preferentially react with the soft sulfur atom. However, under certain conditions, competitive N-methylation can occur.
-
Troubleshooting & Optimization:
-
Control of pH and Temperature: Perform the methylation at room temperature or slightly above (e.g., 60°C).[4] Overheating can provide enough energy to overcome the activation barrier for the less-favored N-methylation. The reaction is typically run under basic conditions (e.g., 2M NaOH) to deprotonate the thioamide, activating the sulfur for nucleophilic attack.[4]
-
Choice of Methylating Agent: Methyl iodide is highly effective and selective for S-methylation in this system, with reported yields as high as 95%.[4] Dimethyl sulfate can also be used, but it is a "harder" methylating agent and may slightly increase the risk of O- or N-methylation.
-
Purification: If byproducts form, the final product can be purified by recrystallization. After the reaction, removing the ethanol under reduced pressure and cooling the aqueous residue in an ice bath should precipitate the desired product, which can then be collected by filtration and washed with cold water.[4]
-
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption { label="Figure 2: S-Methylation vs. N-Methylation pathways." fontsize=12 fontname="Arial" } enddot Caption: Figure 2: S-Methylation vs. N-Methylation pathways.
Frequently Asked Questions (FAQs)
Q3: Can I perform this synthesis as a one-pot reaction?
A3: While technically possible, a one-pot synthesis is not recommended for achieving high yield and purity. The optimal conditions for the initial condensation (anhydrous alcohol, alkoxide base) are significantly different from those for the S-methylation step (aqueous base). Performing a workup to isolate the 2-thiobarbiturate intermediate before proceeding to the next step allows for purification and ensures that the conditions for each reaction are optimized independently.
Q4: Are there any "green" or more modern synthesis methods available?
A4: Yes, recent research has focused on more environmentally friendly methods.
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to as little as 30 minutes by facilitating more efficient energy transfer.[1]
-
Mechanochemical Synthesis: This solvent-free approach uses mechanical force (e.g., ball milling) to activate the reactants. It has been shown to produce quantitative yields (70-98%) with a simple workup, eliminating the need for organic solvents.[1]
These methods are excellent alternatives for labs equipped with the necessary hardware, offering improvements in both efficiency and environmental impact.
Q5: What is the expected final state and melting point of the product?
A5: 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a white to off-white powdery solid.[1][2] It has a very high melting point, typically reported as being over 300 °C.[1][4]
Detailed Experimental Protocols
The following protocols are based on high-yield procedures reported in the literature.
Protocol 1: Synthesis of Sodium 2-Thiobarbiturate[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve thiourea (2.0 mol) and dimethyl malonate (1.8 mol) in 400 g of methanol.
-
Reaction: Heat the mixture to reflux. Over 15 minutes, add a solution of sodium methylate (1.8 mol) in 224 g of methanol.
-
Reflux: Continue to reflux the mixture for an additional 4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Workup: Collect the solid product by filtration. Wash the filter cake with 100 g of methanol and dry to obtain sodium 2-thiobarbiturate. (Expected yield: ~93%).
Protocol 2: S-Methylation to Yield Final Product[4]
-
Setup: Suspend 2-thiobarbituric acid (200 mmol) in a mixture of ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL) in a round-bottom flask at room temperature.
-
Reaction: Add methyl iodide (220 mmol) dropwise to the suspension.
-
Stirring: Stir the mixture at room temperature overnight. Then, heat the mixture to 60°C and stir for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation: Remove the ethanol by distillation under reduced pressure. Add an appropriate amount of water to the remaining mixture and cool it in an ice bath for 2 hours.
-
Workup: The solid product will precipitate. Collect it by filtration, wash thoroughly with ice water, and dry to obtain 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. (Expected yield: ~95%).
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
- Google Patents. (n.d.). US5274093A - Process for the preparation of sodium thiobarbiturate.
Sources
Technical Support Center: Stability of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in Acidic Conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.
Introduction: Understanding the Inherent Instability
2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a crucial intermediate in the synthesis of various biologically active molecules.[1] However, its pyrimidine core, substituted with both a thioether and carbonyl groups, renders it susceptible to degradation in acidic environments. Understanding the potential degradation pathways is critical for ensuring the integrity of your experiments, the purity of your compounds, and the reliability of your results. This guide will walk you through the key aspects of its acidic instability and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(methylthio)pyrimidine-4,6(1H,5H)-dione unstable in acidic conditions?
The instability of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in acidic media is primarily due to the susceptibility of the pyrimidine ring to acid-catalyzed hydrolysis. The presence of electron-withdrawing carbonyl groups and the thioether linkage influences the electron distribution within the ring, making it prone to nucleophilic attack by water, which is initiated by protonation under acidic conditions.
Q2: What is the likely degradation pathway of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in acid?
-
Protonation: The initial step is the protonation of one of the nitrogen atoms or carbonyl oxygens in the pyrimidine ring.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks an electrophilic carbon atom in the ring, typically adjacent to a protonated heteroatom.
-
Ring Opening: This leads to the cleavage of the pyrimidine ring, a common degradation mechanism for pyrimidines.[2][3][4]
-
Further Degradation: The resulting open-chain intermediate can undergo further hydrolysis and decomposition to yield smaller, more soluble byproducts such as β-alanine, CO₂, and ammonia.[4]
-
Thioether Cleavage: The methylthio group may also be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of methanethiol and the corresponding hydroxylated pyrimidine derivative.
Below is a proposed general degradation pathway illustrated using a DOT script.
Sources
- 1. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]
- 2. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Navigating the Nuances of Base-Induced Lability: A Technical Guide to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
For Immediate Release
[City, State] – [Date] – As a leading authority in the synthesis and application of complex heterocyclic molecules, we are proud to introduce a comprehensive technical support center dedicated to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. This resource is meticulously designed to empower researchers, scientists, and drug development professionals with in-depth knowledge and practical guidance for the effective use of this versatile building block, particularly when navigating its stability in basic conditions. Our Senior Application Scientists have compiled this guide to ensure experimental success and foster innovation.
Introduction: Understanding the Core Chemistry
2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a pivotal intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique structure, featuring a pyrimidine backbone, a reactive methylthio group, and two carbonyl functionalities, makes it a valuable synthon. However, the very features that contribute to its reactivity also render it susceptible to degradation under certain conditions, most notably in basic media. This guide provides a foundational understanding of its stability profile and offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is 2-(methylthio)pyrimidine-4,6(1H,5H)-dione stable in basic solutions?
A1: No, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is generally not stable in basic conditions. Like other thiobarbituric acid derivatives, it is susceptible to alkaline hydrolysis. Studies on analogous compounds have shown that 2-thiobarbituric acid derivatives can decompose more rapidly than their barbituric acid counterparts in alkaline environments. The primary modes of degradation are believed to be the hydrolysis of the methylthio group and the cleavage of the pyrimidine ring.
Q2: What are the likely degradation products of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in the presence of a base like sodium hydroxide?
Q3: At what pH range does the degradation become significant?
A3: Significant degradation is expected to occur at pH values above 8. The rate of degradation will increase with increasing pH. For reactions requiring basic conditions, it is crucial to carefully control the pH and reaction time to minimize decomposition of the starting material.
Q4: Can I use organic bases instead of inorganic hydroxides?
A4: The use of non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) may be a viable alternative to inorganic bases like NaOH or KOH for certain applications. These bases can deprotonate the pyrimidine ring nitrogens to facilitate desired reactions while potentially minimizing direct nucleophilic attack on the ring and the methylthio group. However, the stability of the compound in the presence of any base should be experimentally verified.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in basic media.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a base-catalyzed reaction. | Degradation of the starting material, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. | - Monitor the reaction progress closely using TLC or HPLC to track the consumption of the starting material and the formation of byproducts.- Lower the reaction temperature to slow down the rate of degradation.- Use the minimum stoichiometric amount of base required for the reaction.- Consider using a milder, non-nucleophilic organic base.- Reduce the reaction time. |
| Multiple unexpected spots on the TLC plate. | Formation of various degradation products. | - Attempt to isolate and characterize the major byproducts using techniques like LC-MS or NMR to understand the degradation pathway.- Refer to the proposed degradation pathway to anticipate potential byproducts.- Optimize reaction conditions (temperature, base, solvent) to favor the desired reaction over degradation. |
| Inconsistent reaction outcomes. | Variability in the quality or concentration of the base, or slight variations in reaction setup. | - Ensure the base is of high purity and accurately dispensed.- Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (if sensitive to air).- Perform a small-scale stability test of the starting material under the planned reaction conditions before proceeding with a larger scale reaction. |
Proposed Degradation Pathway in Basic Conditions
The instability of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in basic media can be rationalized by two competing degradation pathways initiated by nucleophilic attack of a hydroxide ion.
Pathway A: Hydrolysis of the Methylthio Group
In this pathway, the hydroxide ion attacks the C2 carbon, which is activated by the adjacent electron-withdrawing nitrogen atoms. This leads to a tetrahedral intermediate that subsequently collapses, expelling the methylthiolate anion as a leaving group and forming 2-hydroxy-pyrimidine-4,6(1H,5H)-dione (barbituric acid).
Pathway B: Pyrimidine Ring Cleavage
Under more forcing basic conditions, the hydroxide ion can attack one of the carbonyl carbons (C4 or C6) of the pyrimidine ring. This initiates a ring-opening cascade, ultimately leading to the formation of malonamide derivatives and S-methylisothiourea, which can be further hydrolyzed.
Sources
Technical Support Center: Regioselectivity in the Alkylation of Pyrimidine-4,6-diones
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the complexities of controlling regioselectivity during the alkylation of pyrimidine-4,6-diones. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the alkylation of pyrimidine-4,6-diones.
Q1: What are the primary sites of alkylation on a pyrimidine-4,6-dione ring?
The pyrimidine-4,6-dione scaffold presents multiple nucleophilic centers, making it an ambident nucleophile. Upon deprotonation with a base, a delocalized anion is formed. The primary sites for electrophilic attack (alkylation) are the two nitrogen atoms (N1 and N3) and the oxygen atoms of the carbonyl groups (O4 and O6). This competition between N-alkylation and O-alkylation is the central challenge in achieving regioselectivity.
Q2: Why is controlling N- vs. O-alkylation so critical in drug discovery and development?
The specific site of alkylation dramatically alters the three-dimensional structure, hydrogen bonding capabilities, and overall polarity of the final molecule.[1] These properties are fundamental to a compound's biological activity. For instance, an N-alkylated derivative will have different receptor-binding interactions compared to its O-alkylated isomer. Uncontrolled or undetermined alkylation can lead to mixtures of products that are difficult to separate and can produce misleading biological data, which is a costly and time-consuming issue in medicinal chemistry.[1][2]
Q3: What are the key chemical principles and factors that govern the regioselectivity of this reaction?
The outcome of the alkylation reaction is a delicate balance of several factors. A foundational concept for understanding this is the Hard and Soft Acids and Bases (HSAB) theory.[3][4][5][6] Other critical factors include:
-
The nature of the electrophile (alkylating agent): "Hard" electrophiles tend to react at the "harder" oxygen atom, while "soft" electrophiles favor the "softer" nitrogen atom.
-
The choice of base: The base influences the nature of the counter-ion and its association with the anionic pyrimidinedione.
-
The properties of the solvent: Polar aprotic solvents can solvate the cation, leading to a more "naked" and reactive anion, which can alter the reaction's course.[7]
-
Reaction temperature: Higher temperatures can favor the thermodynamically more stable product, which is often the N-alkylated isomer.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-solution framework for challenges you may encounter in the lab.
Problem 1: Poor N-alkylation Selectivity / Predominance of O-Alkylated Byproduct
This is the most common issue encountered. You are aiming for the N-alkylated product, but characterization reveals a significant amount of the O-alkylated isomer, leading to low yields and difficult purification.
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
preventing over-alkylation in pyrimidine synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex synthetic pathways. This guide is dedicated to a common yet vexing issue in heterocyclic chemistry: . The pyrimidine core is fundamental to countless therapeutic agents, and precise control over its functionalization is paramount.[1][2][3][4]
This resource is structured to provide immediate answers through our FAQ section and in-depth solutions in our Troubleshooting Guides and Protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding over-alkylation of pyrimidines.
Q1: What is over-alkylation in the context of pyrimidine synthesis?
A: Over-alkylation refers to the undesired addition of more than one alkyl group to the pyrimidine ring when only mono-alkylation is intended. For many pyrimidine scaffolds, such as uracil or cytosine derivatives, there are multiple nucleophilic nitrogen atoms (and sometimes oxygen atoms). After the first desired alkylation (e.g., at the N1 position), the product can sometimes undergo a second alkylation (e.g., at the N3 position), leading to a mixture of mono- and di-alkylated products and reducing the yield of the target compound.
Q2: What are the primary factors that lead to over-alkylation?
A: The main culprits are typically an interplay of four factors:
-
Stoichiometry: Using a significant excess of the alkylating agent dramatically increases the probability of a second alkylation event.
-
Base Strength & Concentration: A strong base used in excess can deprotonate the mono-alkylated product, rendering it nucleophilic and ready for a second alkylation.
-
Reaction Time & Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the slower, second alkylation to occur, especially after the primary reaction is complete.
-
Substrate Reactivity: The electronic properties of the pyrimidine ring and the nature of the first alkyl group can influence the nucleophilicity of the remaining sites.
Q3: Can the choice of alkylating agent affect over-alkylation?
A: Absolutely. Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, react quickly and can be less discriminate. The reactivity generally follows the trend: Iodide > Bromide > Chloride.[5][6] Using a less reactive agent (e.g., an alkyl chloride instead of an iodide) or a bulkier agent can sometimes provide better control and reduce the rate of the second alkylation.
Q4: How can I quickly check my crude reaction mixture for over-alkylation?
A: The most straightforward methods are Thin Layer Chromatography (TLC) and 1H NMR spectroscopy of the crude reaction mixture.
-
TLC: The di-alkylated product is typically less polar than the mono-alkylated product and will have a higher Rf value. You should see a new spot appearing above your desired product spot.[5][6]
-
1H NMR: Look for the disappearance of the N-H proton signal from your mono-alkylated intermediate. Additionally, new signals corresponding to the second alkyl group will appear. Comparing the integration of signals from the mono- vs. di-alkylated species can give a rough estimate of the product ratio.[5][6][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving over-alkylation issues observed during your experiments.
Issue 1: Significant Di-alkylation Observed Despite Using 1.0 Equivalent of Alkylating Agent
Even with careful stoichiometry, over-alkylation can occur. This points to a kinetic issue where the mono-alkylated product, once formed, is highly reactive under the chosen conditions.
Causality Analysis:
The root cause is often that the mono-alkylated intermediate is more soluble or its remaining N-H is more acidic (and thus more easily deprotonated) than the starting material under the reaction conditions. A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can create a persistent population of the deprotonated intermediate, prime for a second reaction.
Troubleshooting Workflow:
This logical workflow can help pinpoint the optimal solution.
Caption: Workflow for selective N3-alkylation.
Protocol 1: Controlled Mono-N-Alkylation of 6-Substituted Pyrimidin-2(1H)-one
This protocol is optimized to favor mono-alkylation by using a mild base and a suitable solvent system. [1][2] Materials:
-
6-substituted pyrimidin-2(1H)-one (1.0 mmol)
-
Alkylating agent (e.g., 4-(iodomethyl)pyrimidine) (1.0 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 mmol, 1.5 eq)
-
Acetone or Acetonitrile (15-20 mL)
-
Dichloromethane (CH₂Cl₂) and Water for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 6-substituted pyrimidin-2(1H)-one (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add 10 mL of acetone. Stir the suspension vigorously for 10 minutes at room temperature. [2]3. In a separate vial, dissolve the alkylating agent (1.0 mmol) in 5 mL of acetone.
-
Add the alkylating agent solution to the pyrimidine suspension.
-
Heat the mixture to reflux and monitor the reaction closely by TLC (e.g., every 15-30 minutes). [2][6]6. Once the starting material is consumed (typically 30-60 minutes), immediately cool the reaction to room temperature. Critical Step: Do not let the reaction run for an extended period after completion to minimize the risk of the second alkylation.
-
Remove the solvent under reduced pressure (rotary evaporation). [1][2]8. Dissolve the resulting residue in dichloromethane (20 mL) and wash with distilled water (2 x 15 mL) to remove K₂CO₃ and other inorganic salts. [1][2]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. [1][2]10. Purify via column chromatography or recrystallization as needed.
Protocol 2: Selective N3-Alkylation of Uracil via N1-Boc Protection
This protocol ensures high selectivity for the N3 position. [8] Part A: N1-Boc Protection
-
Suspend uracil (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Stir the reaction at room temperature until the solution becomes clear (typically 2-4 hours). Monitor by TLC.
-
Concentrate the reaction mixture under vacuum. The crude N1-Boc-uracil is often used directly in the next step after ensuring purity by 1H NMR.
Part B: N3-Alkylation and Deprotection
-
Dissolve the crude N1-Boc-uracil (1.0 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (1.5 mmol) and the desired alkyl halide (1.1 mmol).
-
Stir at room temperature (or heat gently to 50 °C if necessary) and monitor by TLC until the N1-Boc-uracil is consumed.
-
Perform an aqueous workup as described in Protocol 1.
-
Dissolve the crude N1-Boc-N3-alkyl product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Carefully neutralize the mixture with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry, concentrate, and purify to obtain the clean N3-alkylated uracil.
Data Summary Table
The choice of reaction parameters significantly impacts selectivity. The following table provides a general guide for optimizing your reaction to favor mono-alkylation.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Over-alkylation | Rationale |
| Base | Weak, Heterogeneous (K₂CO₃, Cs₂CO₃) | Strong, Homogeneous (NaH, KOtBu, DBU) | A strong base maintains a high concentration of the reactive anion, promoting further reaction. |
| Solvent | Less Polar (Acetone, THF, CH₂Cl₂) | Polar Aprotic (DMF, DMSO) | Polar aprotic solvents enhance nucleophilicity of the pyrimidine anion. |
| Temperature | Lower Temperature (0 °C to Reflux) | Higher Temperature (e.g., >100 °C) | The second alkylation often has a higher activation energy; lower temperatures favor the kinetic product. |
| Alkylating Agent | Stoichiometric (≤1.1 eq), Less Reactive (R-Cl) | Excess (>1.5 eq), More Reactive (R-I) | Higher concentration and reactivity of the electrophile increase the rate of all alkylation steps. |
| Reaction Time | Monitored Closely & Stopped at Completion | Extended/Overnight | Prolonged time allows the slower second alkylation to proceed after the first is complete. |
References
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (2025). BenchChem.
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). ACS Omega.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022).
- Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. (2025).
- Practical and Regioselective Synthesis of C4-Alkyl
- Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. (N.A.).
- Pyrimidine - Wikipedia. (N.A.). Wikipedia.
- Pyrimidine synthesis. (N.A.). Organic Chemistry Portal.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
removal of gummy byproducts in one-pot pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention and Removal of Gummy Byproducts
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in one-pot pyrimidine syntheses, particularly the Biginelli reaction: the formation of intractable gummy or resinous byproducts. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to help you optimize your reactions for higher purity and yield.
Introduction: The Challenge of Gummy Byproducts
One-pot, multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency and atom economy.[1][2][3] The Biginelli reaction, a classic MCR, provides access to biologically significant dihydropyrimidinones (DHPMs) from simple precursors: an aldehyde, a β-ketoester, and urea or thiourea.[4][5] While elegant in concept, this reaction can be plagued by the formation of amorphous, sticky, or "gummy" side products that complicate product isolation and purification, leading to reduced yields and purity.
These byproducts often arise from a complex interplay of side reactions, including self-condensation of reactants, polymerization, and the formation of various intermediates that deviate from the main reaction pathway.[6][7] Understanding the root causes is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the gummy byproduct in my Biginelli reaction?
A1: The gummy material is typically not a single compound but a complex mixture. It often consists of:
-
Aldol condensation products: Self-condensation of the aldehyde or reaction between the aldehyde and the β-ketoester can form polymeric or resinous materials.[4]
-
Hantzsch-type dihydropyridine adducts: Under certain conditions, a competing Hantzsch-like pathway can lead to the formation of highly fluorescent, often yellow, dihydropyridine byproducts which can contribute to the oily or gummy nature of the crude product.[8]
-
Unreacted starting materials and linear intermediates: Incomplete reactions can leave behind starting materials and acyclic intermediates which, when mixed, can form a eutectic-like gummy mixture.
-
Michael addition products: Unwanted Michael additions can lead to a variety of oligomeric species.
Q2: My reaction has a low yield of the desired pyrimidine and a large amount of an insoluble, sticky residue. What are the likely causes?
A2: This common issue points to several potential problems:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can favor side reactions over the desired cyclization.[8]
-
Reagent Purity: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) or β-ketoester can inhibit the reaction or promote byproduct formation.
-
Catalyst Inefficiency: The acid catalyst (Brønsted or Lewis) may be inactive, used in an incorrect concentration, or inappropriate for the specific substrates.[4][9]
-
Stoichiometry: An incorrect ratio of reactants can lead to an excess of one component, promoting its self-condensation.
Q3: Can the order of reagent addition impact the formation of gummy byproducts?
A3: Yes, the order of addition can be critical. While a true one-pot reaction involves mixing all components at once, a sequential or pseudo-one-pot approach can minimize side reactions. For instance, pre-forming the iminium intermediate by reacting the aldehyde and urea before adding the β-ketoester can sometimes steer the reaction away from aldehyde self-condensation.[9]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Suppress Byproduct Formation
The first line of defense against gummy byproducts is rigorous optimization of the reaction conditions. The goal is to identify a parameter window that maximizes the rate of the desired Biginelli cyclization while minimizing competing side reactions.
Experimental Protocol: Systematic Reaction Optimization
-
Catalyst Screening:
-
Set up a parallel array of reactions using your standard substrate concentrations.
-
Test a variety of Brønsted acids (e.g., HCl, p-TsOH, TFA) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) at catalytic loadings (e.g., 10 mol%).[9]
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Temperature and Concentration Titration:
-
Once an effective catalyst is identified, run the reaction at a range of temperatures (e.g., room temperature, 60 °C, reflux).[8]
-
Simultaneously, vary the concentration of the reactants (e.g., 0.5 M, 1.0 M, 2.0 M).
-
-
Solvent Selection:
-
While ethanol is traditional, explore other solvents such as acetonitrile, THF, or even solvent-free conditions, which can sometimes increase yields and simplify workup.[9]
-
Data Presentation: Impact of Temperature on Product Distribution
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch Byproduct (%) | Gummy Residue (Qualitative) |
| 25 | 35 | <5 | Low |
| 60 | 75 | 10 | Moderate |
| 85 (Reflux) | 60 | 25 | High |
| Data is illustrative and will vary based on substrates and catalyst. |
Causality and Rationale:
Higher temperatures can accelerate the desired reaction but may disproportionately increase the rate of side reactions like aldol condensations, leading to more gummy byproducts.[8] Lewis acids often coordinate to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by urea and favoring the desired iminium intermediate formation over self-condensation.[9]
Guide 2: Purification Strategies for Removing Gummy Contaminants
When optimization is insufficient to completely prevent byproduct formation, effective purification becomes paramount.
Strategy 1: Trituration and Recrystallization
This is often the simplest and most effective method if the desired product is a crystalline solid.
Step-by-Step Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Initial Trituration: Add a small amount of a solvent in which the desired product is sparingly soluble but the gummy byproducts are soluble (e.g., cold ethanol, diethyl ether, or a hexane/ethyl acetate mixture).[8]
-
Mechanical Agitation: Vigorously stir or sonicate the mixture. The gummy impurities should dissolve, while the desired product may precipitate or remain as a solid.
-
Isolation: Filter the solid product and wash it with a small amount of the cold trituration solvent.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form pure crystals.[8]
Strategy 2: Column Chromatography
If the product is also soluble in the trituration solvent or is an oil itself, column chromatography is necessary.
Key Considerations:
-
Adsorbent: Silica gel is standard. If your compound is acid-sensitive, consider using neutral alumina.
-
Eluent System: Use TLC to determine an appropriate solvent system that provides good separation between your product (ideally Rf ≈ 0.3-0.4) and the baseline impurities.
-
"Dry Loading" Technique: If the crude product is a persistent gum, dissolving it in a minimal amount of a strong solvent (e.g., DCM, acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to dryness is recommended. This dry powder can then be loaded onto the column, which often improves resolution.
Visualization of Troubleshooting Workflow
A logical approach to troubleshooting is crucial. The following diagram outlines a decision-making process for addressing the issue of gummy byproducts.
Caption: A workflow for troubleshooting gummy byproducts.
Mechanistic Insight: The Competing Pathways
The formation of byproducts is a kinetic and thermodynamic game. The desired Biginelli pathway competes with several other possibilities.
Caption: Competing reaction pathways in pyrimidine synthesis.
By understanding these competing pathways, researchers can make more informed decisions. For example, using a Lewis acid catalyst can accelerate the formation of the Iminium Ion, kinetically favoring the desired pathway over the undesired Aldol Condensation.[9]
References
-
Biginelli reaction - Wikipedia . Wikipedia. [Link]
-
BIGINELLI REACTION | PPT . SlideShare. [Link]
-
Biginelli Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
- Mendez, L.; et al. (2019). Solid phase on-resin multicomponent reaction of the amine, carbonyl, and isocyanide.
-
Mohlala, P. F., et al. (2021a). Multicomponent Reactions as an Efficient and Facile Alternative Route in the Chemical Synthesis of Organic-Based Molecules: A Tremendous Growth in the Past 5 Years. Molecules, 26(23), 7233. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.Angewandte Chemie International Edition, 39(18), 3168-3210. Note: This is a foundational review on MCRs, relevant to the general principles discussed.
- Tang, W., et al. (2018a). Recent advances in multicomponent reactions for the synthesis of functional polymers.Polymer Chemistry, 9(43), 5236-5247.
Sources
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Multi-component reactions: Methods for drug discovery [aaltodoc.aalto.fi]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biginelli Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a 2-(methylthio) group and a 4,6-dione structure are of particular interest due to their diverse and potent biological activities. This guide provides an in-depth, objective comparison of the biological performance of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives and related analogues, supported by experimental data from various studies. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their mechanisms of action and structure-activity relationships.
The Core Scaffold: Synthesis and Properties of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione
The foundational molecule, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂S.[3] It typically presents as a white, powdery solid with a high melting point of over 300 °C and is sparingly soluble in water.[3] Its synthesis is a critical first step in the development of more complex, biologically active derivatives.
Synthetic Pathways
Several synthetic routes to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione have been established, each with its own advantages in terms of yield and purity.
-
Classical Cyclocondensation: A traditional and widely employed method involves the reaction of thiobarbituric acid with a methylating agent, such as methyl iodide, under controlled basic conditions.[3] This reaction introduces the methylthio group at the 2-position of the pyrimidine ring.
-
Improved Method: A more efficient approach utilizes sodium methylate as a base in methanol at room temperature, followed by heating. This modification has been shown to enhance both the yield and purity of the final product.[3]
-
Solvent-Free Mechanochemical Routes: In a push towards greener chemistry, mechanochemical synthesis using techniques like ball milling has emerged as a highly efficient and environmentally friendly alternative. This method obviates the need for organic solvents and often results in excellent yields with simplified workup procedures.[3]
The versatility of the 2-(methylthio)pyrimidine-4,6(1H,5H)-dione core allows for further modifications, such as alkylation at the nitrogen atoms or condensation reactions at the carbonyl groups, to generate a diverse library of derivatives for biological screening.[3]
Caption: Synthetic routes to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione and its derivatives.
Anticancer Activity: A Promising Frontier
Pyrimidine derivatives are well-established as anticancer agents, primarily due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and other critical cellular processes.[4] The 2-(methylthio)pyrimidine-4,6(1H,5H)-dione scaffold has served as a valuable starting point for the development of novel cytotoxic agents.
Comparative Cytotoxicity
The anticancer potential of novel pyrimidine derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | A549 (Lung) | 3.0 | - | - | [5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | H1650 (Lung) | 5.3 | - | - | [5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | H1299 (Lung) | 7.6 | - | - | [5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | HCC827 (Lung) | 5.2 | - | - | [5] |
| Aminopyrimidine-2,4-dione | 4 | MDA-MB-231 (Breast) | 0.029 | Volasertib | 0.017 | [6] |
| Aminopyrimidine-2,4-dione | 7 | MDA-MB-231 (Breast) | 0.042 | Volasertib | 0.017 | [6] |
| 2H-thiopyran-pyrimidine-2,4-dione | 3d | HeLa (Cervical) | 0.03 | - | - | [7] |
| Chromeno[2,3-d]pyrimidine | 3 | MCF7 (Breast) | 2.02 | Doxorubicin | - | [8] |
| Chromeno[2,3-d]pyrimidine | 3 | HepG2 (Liver) | 1.83 | Doxorubicin | - | [8] |
| Chromeno[2,3-d]pyrimidine | 3 | A549 (Lung) | 1.61 | Doxorubicin | - | [8] |
Mechanism of Action
The anticancer activity of pyrimidine derivatives can be attributed to several mechanisms:
-
Inhibition of Protein Kinases: Many pyrimidine derivatives act as inhibitors of protein kinases, which are crucial enzymes that regulate cell growth, differentiation, and survival.[2]
-
Interference with Nucleic Acid Synthesis: As bioisosteres of purines, fused pyrimidines can disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.[2]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain pyrimidine derivatives can increase the number of cells in the apoptotic phase by over 70%, exceeding the effect of the standard drug doxorubicin in some cases.[4]
-
Inhibition of d-Dopachrome Tautomerase (MIF2): Specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of MIF2, an enzyme implicated in cancer development. Inhibition of MIF2 can lead to cell cycle arrest through the deactivation of the MAPK pathway.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[9][10]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[9]
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[11][12] Thiopyrimidine derivatives have emerged as a promising class of compounds in this area.[13]
Comparative Antimicrobial Efficacy
The antimicrobial activity of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives and their analogues is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |
| 2H-thiopyran-pyrimidine-2,4-dione | 3c | K. pneumoniae | 8 | Ciprofloxacin | 16 | [7] |
| 2H-thiopyran-pyrimidine-2,4-dione | 3c | E. coli | - | Ciprofloxacin | - | [7] |
| 2H-thiopyran-pyrimidine-2,4-dione | 3c | P. aeruginosa | 8 | Ciprofloxacin | 8 | [7] |
| 2H-thiopyran-pyrimidine-2,4-dione | 3c | E. faecalis | - | Ciprofloxacin | - | [7] |
| 4,6-diaryl-2-alkylthiopyrimidine | 5b, 5d, 5e | Gram-positive & Gram-negative | Moderate to Significant | Ciprofloxacin | - | [13] |
| Thiophenyl-pyrimidine | F20 | MRSA | More potent than Vancomycin & Methicillin | Vancomycin, Methicillin | - | [3][11][12] |
| Thiophenyl-pyrimidine | F20 | VREs | More potent than Vancomycin & Methicillin | Vancomycin, Methicillin | - | [3][11][12] |
Mechanism of Antimicrobial Action
A key mechanism of action for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[3][11][12] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division.
Caption: Mechanism of action of some thiopyrimidine derivatives via inhibition of FtsZ polymerization.
By inhibiting the polymerization of FtsZ monomers, these compounds prevent the formation of the Z-ring, thereby blocking bacterial cell division and ultimately leading to cell death.[3][11][12] This targeted approach offers a promising strategy for overcoming existing antibiotic resistance mechanisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[14] Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[15]
Comparative Anti-inflammatory and Analgesic Effects
The anti-inflammatory activity of pyrimidine derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. The analgesic activity can be assessed using methods like the acetic acid-induced writhing test.
| Compound Class | Derivative | Biological Activity | % Inhibition / Activity | Reference Drug | Reference Drug Activity | Source |
| 2-Methylthio-1,4-dihydropyrimidine | IIh | Analgesic | 70.32% | - | - | [15] |
| 2-Methylthio-1,4-dihydropyrimidine | IIe | Analgesic | 57.08% | - | - | [15] |
| 2-Methylthio-1,4-dihydropyrimidine | IIk | Analgesic | 58.45% | - | - | [15] |
| 2-Methylthio-1,4-dihydropyrimidine | IIl | Analgesic | 50.68% | - | - | [15] |
| Pyridopyrimidine-1,4-dione | - | Anti-inflammatory | 105-109% (relative potency) | Indomethacin | 100% | [16] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17][18]
-
Reduction of Pro-inflammatory Cytokines: Certain derivatives can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14]
-
Inhibition of Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammation. Some pyrimidine derivatives have been shown to reduce the expression of iNOS.[14]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. research.polyu.edu.hk [research.polyu.edu.hk]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Herbicidal Activity of Pyrimidine-Based Compounds Against Brassica campestris
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of weed management in agriculture necessitates the continuous exploration of novel herbicidal compounds. Pyrimidine-based scaffolds have emerged as a promising class of molecules exhibiting potent herbicidal activity against a range of broadleaf weeds, including the pervasive Brassica campestris (field mustard). This guide provides a comprehensive comparison of the herbicidal efficacy of various pyrimidine derivatives, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation.
A New Frontier in Herbicide Discovery: Targeting Pyrimidine Biosynthesis
A groundbreaking development in herbicide science has been the identification of the de novo pyrimidine biosynthesis pathway as a key target for a new generation of herbicides.[1][2] Tetflupyrolimet, a novel aryl pyrrolidinone anilide herbicide, has been shown to inhibit dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this essential pathway.[1][2] This inhibition disrupts the production of pyrimidines, which are crucial components of DNA, RNA, glycoproteins, and phospholipids, ultimately leading to plant death. This discovery represents the first new herbicide mode of action in over three decades, offering a vital tool in the fight against herbicide resistance.[1][2]
The herbicidal effect of DHODH inhibitors can be rescued by the exogenous application of downstream products of the pyrimidine biosynthesis pathway, such as orotate and uridine monophosphate (UMP), confirming the specific mode of action.[3]
Comparative Herbicidal Efficacy of Pyrimidine Derivatives
The herbicidal activity of pyrimidine-based compounds against Brassica campestris varies significantly depending on their chemical structure. The following table summarizes the inhibitory effects of several pyrimidine derivatives from published studies.
| Compound ID | Chemical Class | Concentration | Inhibition Rate (%) against Brassica campestris | Treatment | Reference |
| W104 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 70.8 | Pre-emergence | [4] |
| W103 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 13.9 | Pre-emergence | [4] |
| W107 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 11.8 | Pre-emergence | [4] |
| W108 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 2.4 | Pre-emergence | [4] |
| W106 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 100 | Post-emergence | [4] |
| W109 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 100 | Post-emergence | [4] |
| W110 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 94.2 | Post-emergence | [4] |
| W111 | Chlorsulfuron Derivative | 150 g·ha⁻¹ | 100 | Post-emergence | [4] |
| Chlorsulfuron | Sulfonylurea (Standard) | 150 g·ha⁻¹ | 100 | Post-emergence | [4] |
| Compound 5h | 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine | Not specified | Good selective toxicity (low effect on B. campestris) | Not specified | [5] |
| Pyrido[2,3-d]pyrimidine Derivatives | Pyrido[2,3-d]pyrimidine | 1 mM | No marked inhibitory effect on B. campestris | Not specified | [6][7] |
Note: The efficacy of herbicides can be influenced by various factors, including application timing (pre- or post-emergence), environmental conditions, and the growth stage of the weed.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mode of action for a significant class of pyrimidine-based herbicides is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3][2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway.[8] By blocking this step, the herbicide deprives the plant of essential pyrimidines required for nucleic acid synthesis and other vital cellular processes, leading to growth arrest and eventual death.
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in plants and the point of inhibition by DHODH-targeting herbicides.
Caption: The de novo pyrimidine biosynthesis pathway in plants and the inhibitory action of pyrimidine-based herbicides on Dihydroorotate Dehydrogenase (DHODH).
Experimental Protocols: Evaluating Herbicidal Activity
A standardized and reproducible bioassay is critical for the accurate assessment of herbicidal activity. The following protocol is a synthesized methodology for evaluating the efficacy of pyrimidine-based compounds against Brassica campestris.
Workflow for Brassica campestris Herbicidal Bioassay
Caption: A step-by-step workflow for conducting a herbicidal bioassay on Brassica campestris.
Detailed Step-by-Step Methodology
1. Plant Material and Growth Conditions:
- Select healthy and uniform seeds of Brassica campestris.
- Prepare pots (e.g., 10 cm diameter) filled with a sterile potting mix (e.g., a 2:1:1 ratio of loam, sand, and peat).
- Sow 5-10 seeds per pot at a depth of approximately 0.5 cm.
- Maintain the pots in a controlled growth chamber with a temperature of 25±2°C, a 16/8-hour light/dark cycle, and a relative humidity of 60-70%.
2. Herbicide Treatment:
- Pre-emergence application: Apply the test compounds to the soil surface immediately after sowing.
- Post-emergence application: Apply the test compounds when the seedlings have reached the 2-3 true leaf stage.
- Prepare stock solutions of the pyrimidine-based compounds in an appropriate solvent (e.g., acetone or DMSO) and dilute to the desired concentrations with distilled water containing a surfactant (e.g., 0.1% Tween-20).
- Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with known activity against Brassica campestris, such as chlorsulfuron).
3. Data Collection and Analysis:
- After a specified period (e.g., 14-21 days after treatment), visually assess the herbicidal damage using a rating scale (e.g., 0 = no effect, 100 = complete kill).
- Measure the shoot height and root length of the surviving plants.
- Harvest the aerial parts of the plants and record the fresh weight.
- Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.
- Calculate the percentage of inhibition for each parameter relative to the negative control.
- Determine the half-maximal inhibitory concentration (IC50) values for the most active compounds by testing a range of concentrations and using a suitable statistical software for analysis.
Conclusion and Future Perspectives
Pyrimidine-based compounds represent a highly promising avenue for the development of novel herbicides, particularly with the discovery of DHODH as a viable molecular target. The data presented in this guide highlight the potent and selective herbicidal activity of certain pyrimidine derivatives against Brassica campestris. The provided experimental protocols offer a robust framework for the continued screening and characterization of new candidate molecules.
Future research should focus on synthesizing and evaluating a broader range of pyrimidine analogs to establish more comprehensive structure-activity relationships. Furthermore, in-depth studies into the potential for weed resistance to DHODH inhibitors are crucial for the long-term sustainability of this new class of herbicides. The integration of computational modeling with traditional screening methods will undoubtedly accelerate the discovery of the next generation of effective and environmentally benign weed management solutions.
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A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
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A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PMC. [Link]
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Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. (n.d.). American Chemical Society. [Link]
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De novo biosynthetic pathway of pyrimidine nucleotides in plants. (n.d.). ResearchGate. [Link]
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Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC. [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1995). PubMed. [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1995). Semantic Scholar. [Link]
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Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PMC. [Link]
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Dihydroorotate dehydrogenase as a herbicide target. (2023). PNAS. [Link]
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Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. (2016). PubMed. [Link]
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Synthesis, herbicidal activity, mode of action, and in silico analysis of novel pyrido[2,3-d]pyrimidine compounds. (2023). CAB Abstracts. [Link]
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Schematic of Pyrimidine Biosynthesis pathway. The enzymes of the... (n.d.). ResearchGate. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Semantic Scholar. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). PMC. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione and Thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Structural Similarity
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as privileged scaffolds, forming the core of numerous bioactive molecules and synthetic intermediates. Among these, thiobarbituric acid (TBA) and its S-alkylated derivative, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, appear structurally analogous at first glance. Both possess a pyrimidine-4,6-dione core and an active methylene group at the C5 position, suggesting similar chemical behavior.
However, this superficial resemblance belies a significant divergence in their electronic properties and, consequently, their chemical reactivity. The seemingly minor modification at the C2 position—the conversion of a thiourea moiety into a methylthioether—fundamentally alters the molecule's synthetic utility. This guide provides an in-depth, experimentally grounded comparison of these two compounds, moving beyond theoretical postulation to offer practical insights for the synthetic chemist. We will dissect their structural nuances, compare their reactivity at key positions, and provide validated experimental protocols to empower researchers to select the optimal reagent for their specific synthetic transformations.
Structural and Physicochemical Properties: The Foundation of Reactivity
The key to understanding the differing reactivity profiles lies in the electronic influence of the C2 substituent. In thiobarbituric acid, the C2 position is part of a thioamide functional group, which exists in tautomeric equilibrium with its thioenol form. This C=S bond is strongly electron-withdrawing. In contrast, the S-methylation to form 2-(methylthio)pyrimidine-4,6(1H,5H)-dione replaces this with a methylthio group (-SMe), which acts as a much weaker electron-withdrawing group and can even be a weak electron-donating group through resonance. This fundamental electronic difference dictates the acidity of the C5 methylene protons and the electrophilicity of the C2 carbon.
Diagram 1: Structural Comparison
Caption: Structural comparison highlighting key reactive centers.
Table 1: Physicochemical Property Comparison
| Property | Thiobarbituric Acid | 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | Reference(s) |
| Molecular Formula | C₄H₄N₂O₂S | C₅H₆N₂O₂S | [1],[2] |
| Molecular Weight | 144.15 g/mol | 158.18 g/mol | [1],[2] |
| Appearance | White to yellowish crystalline powder | White to off-white solid powder | [3],[4] |
| Melting Point | >245 °C (dec.) | >300 °C | [3],[2] |
| Predicted pKa | ~4.0 (for C5-H) | ~4.06 (overall, likely for N-H) | [5],[4] |
| Solubility | Soluble in hot water and alkali | Sparingly soluble in water; soluble in some organic solvents | [3],[4] |
Note: While predicted pKa values are similar, the electron-withdrawing nature of the C=S group in TBA is known to significantly enhance the acidity of the C5 protons compared to the S-Me substituted analogue.
Comparative Reactivity: A Tale of Two Active Sites
The synthetic utility of these compounds diverges primarily based on the reactivity of two key positions: the C5 active methylene group and the C2 carbon .
The C5 Active Methylene: A Nucleophilic Powerhouse
The protons on the C5 carbon are "active" because they are positioned between two electron-withdrawing carbonyl groups, making them significantly acidic and easily removed by a base to form a stabilized carbanion (enolate).
-
Thiobarbituric Acid: The presence of three electron-withdrawing groups (two C=O, one C=S) makes the C5 protons exceptionally acidic. This facilitates the formation of a highly reactive nucleophilic carbanion. Consequently, TBA is a premier substrate for Knoevenagel condensation reactions .[6][7][8] This reaction, typically catalyzed by a weak base, involves the condensation of the active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond.[9] This is a cornerstone reaction for synthesizing a vast array of 5-substituted pyrimidine derivatives with diverse biological activities.[7][8]
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione: The C5 methylene group is still active due to the flanking carbonyls. However, the reduced electron-withdrawing capacity of the C2-SMe group compared to the C=S group renders the C5 protons less acidic. While it can still participate in condensation reactions, the reaction rates are generally slower, and stronger reaction conditions may be required. Its primary value lies not in the reactivity of its C5 position, but in the unique functionality at C2.
The C2 Position: From Nucleophile to Electrophilic Handle
The nature of the C2 substituent dictates an entirely different set of possible transformations at this position.
-
Thiobarbituric Acid: The sulfur atom in the thioamide group is nucleophilic. Its most important reaction is S-alkylation . Treatment of TBA with an alkylating agent, such as methyl iodide or dimethyl sulfate in the presence of a base, readily forms the corresponding 2-(alkylthio) derivative.[10] In fact, this is the primary synthetic route to 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
-
2-(methylthio)pyrimidine-4,6(1H,5H)-dione: The transformation of the thioamide into a methylthioether converts the C2 position into a valuable electrophilic site. The methylthio (-SMe) group is an excellent leaving group , making the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide range of nucleophiles, such as amines, to displace the methylthio group and forge new C-N bonds.[2] This reactivity is largely absent in thiobarbituric acid itself, making the S-methylated derivative a versatile intermediate for accessing 2-amino- and other 2-substituted pyrimidinediones.
Table 2: Summary of Comparative Reactivity
| Reactive Site | Thiobarbituric Acid (TBA) | 2-(methylthio)pyrimidine-4,6(1H,5H)-dione |
| C5 Methylene | Primary Use: Highly reactive nucleophile for Knoevenagel condensations. | Secondary Use: Less reactive nucleophile; can undergo condensations but often requires stronger conditions. |
| C2 Carbon | Primary Use: Nucleophilic sulfur for S-alkylation reactions (e.g., synthesis of the counterpart). | Primary Use: Electrophilic carbon with a good leaving group (-SMe) for nucleophilic substitution reactions. |
Experimental Protocols: Validating Reactivity in Practice
To illustrate these distinct reactivity profiles, we provide two representative, self-validating protocols. The choice of solvent, catalyst, and work-up procedure is critical and explained within each protocol.
Protocol 1: Knoevenagel Condensation with Thiobarbituric Acid
This protocol demonstrates the high reactivity of the C5 methylene group in TBA for C-C bond formation. We will use 4-chlorobenzaldehyde as a representative aromatic aldehyde.
Diagram 2: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation of TBA.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobarbituric acid (1.44 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol. Stir the suspension for 5 minutes.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) as a catalyst. The use of a weak organic base like piperidine is sufficient to deprotonate the highly acidic C5-H without causing unwanted side reactions.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours, evidenced by the consumption of the starting materials and the formation of a brightly colored, less polar product spot.
-
Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 20 mL of cold ethanol and 20 mL of deionized water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the resulting bright yellow solid in a vacuum oven at 60 °C to a constant weight. The product, 5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is typically obtained in >90% yield and high purity.
Protocol 2: Nucleophilic Substitution on 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
This protocol showcases the utility of the C2-SMe group as a leaving group in an SNAr reaction with a primary amine, benzylamine.
Diagram 3: Nucleophilic Substitution Workflow
Caption: Workflow for nucleophilic substitution on MTPD.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, suspend 2-(methylthio)pyrimidine-4,6(1H,5H)-dione (1.58 g, 10 mmol) in 20 mL of dimethylformamide (DMF). DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and stabilizing charged intermediates.
-
Nucleophile & Base Addition: To the stirred suspension, add benzylamine (1.18 g, 11 mmol, 1.1 equivalents) followed by triethylamine (2.1 mL, 15 mmol, 1.5 equivalents). The triethylamine acts as a base to neutralize the methanethiol byproduct and drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-6 hours. The progress is marked by the disappearance of the starting material and the evolution of methanethiol (note: conduct in a well-ventilated fume hood).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water (3 x 30 mL) to remove DMF and triethylamine salts, followed by a wash with cold diethyl ether (20 mL) to remove non-polar impurities.
-
Drying: Dry the resulting off-white solid in a vacuum oven at 50 °C. The product, 2-(benzylamino)pyrimidine-4,6(1H,5H)-dione, is obtained in good yield.
Conclusion and Strategic Application
The choice between thiobarbituric acid and 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is not one of superiority, but of synthetic strategy.
-
Choose Thiobarbituric Acid when your primary goal is to leverage the high nucleophilicity of the C5 active methylene group. It is the reagent of choice for efficient, high-yielding Knoevenagel condensations to create 5-ylidene derivatives, which are valuable precursors for a wide range of complex heterocyclic systems and bioactive molecules.
-
Choose 2-(methylthio)pyrimidine-4,6(1H,5H)-dione when your synthetic plan requires diversification at the C2 position. By serving as a stable, easy-to-handle intermediate, it provides a powerful electrophilic handle for introducing nucleophiles via SNAr reactions. This pathway is essential for building libraries of 2-substituted pyrimidinediones, particularly 2-aminopyrimidinediones, a common motif in medicinal chemistry.
By understanding the fundamental electronic differences and the resulting reactivity profiles detailed in this guide, researchers can make informed, strategic decisions, accelerating their research and development efforts in the synthesis of novel pyrimidine-based compounds.
References
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A Senior Application Scientist's Guide to the In Vitro Validation of Herbicidal Properties of Pyrimidine Derivatives
Introduction: The Ascendancy of Pyrimidine Derivatives in Herbicide Discovery
In the relentless pursuit of novel and effective solutions to combat weed resistance, pyrimidine derivatives have emerged as a prominent chemical scaffold in agrochemical research.[1][2] These nitrogen-containing heterocyclic compounds exhibit a wide array of biological activities, making them a focal point in the development of new-generation herbicides.[1][3] The journey from a promising synthesized compound to a viable commercial herbicide is arduous and heavily reliant on robust validation methodologies. This guide provides an in-depth technical comparison of in vitro assays crucial for validating the herbicidal potential of pyrimidine derivatives, grounded in the principles of scientific integrity and field-proven insights. Our focus is not merely on procedural steps but on the causal logic that underpins experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Deciphering the Mechanism: How Pyrimidine Derivatives Exert Herbicidal Action
A fundamental aspect of validating a novel herbicide is understanding its mode of action (MoA). This knowledge informs the selection of appropriate bioassays and provides a more profound interpretation of the observed phytotoxicity. Pyrimidine derivatives are known to target several key enzymatic pathways in plants, leading to growth inhibition and eventual death.[1][3]
Key molecular targets for pyrimidine-based herbicides include:
-
Dihydroorotate Dehydrogenase (DHODH): A novel and significant target, DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] Inhibition of this enzyme disrupts the production of essential pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein synthesis, thereby halting plant growth.[4][5] Tetflupyrolimet is a recently identified herbicide that functions through this mechanism.[4][6]
-
Acetohydroxyacid Synthase (AHAS): Also known as acetolactate synthase (ALS), this enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][7] The absence of these essential amino acids halts protein synthesis and cell division, leading to plant death.[3]
-
Protoporphyrinogen Oxidase (PPO): PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway.[8][9] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage.[8][10]
The disruption of these pathways ultimately leads to a cascade of secondary effects, including oxidative stress, chlorophyll degradation, and growth inhibition.
Caption: Workflow for the in vitro seed germination and growth inhibition assay.
Methodology:
-
Preparation of Test Solutions: Dissolve pyrimidine derivatives in a minimal amount of DMSO and dilute with distilled water to achieve final test concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is non-phytotoxic (typically <0.5%).
-
Seed Selection and Sterilization: Select uniform seeds of a model plant, such as radish (Raphanus sativus) or bentgrass (Agrostis stolonifera). [1][11]Surface sterilize seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Plating: Place 10-20 sterilized seeds evenly on a sterile filter paper (e.g., Whatman No. 1) in a 9 cm Petri dish.
-
Treatment Application: Add 5 mL of the respective test solution to each Petri dish. Use water with the same concentration of DMSO as the negative control and a known commercial herbicide (e.g., pendimethalin) as the positive control. [1]5. Incubation: Seal the Petri dishes with paraffin film and incubate in a growth chamber under controlled conditions (e.g., 25 ± 1°C in darkness) for 72-120 hours.
-
Data Collection: After the incubation period, record the number of germinated seeds. Measure the primary root length of each germinated seedling.
-
Data Analysis: Calculate the percentage of inhibition for germination and root growth compared to the negative control. Use dose-response curves to determine the IC50 value (the concentration required to inhibit 50% of growth).
Protocol 2: Spectrophotometric Determination of Chlorophyll Content
This assay is particularly useful for evaluating compounds that may interfere with photosynthesis or cause bleaching effects. [12] Methodology:
-
Plant Material: Use seedlings grown in the presence of the pyrimidine derivative (from a whole-plant assay) or leaf discs floated on test solutions.
-
Sample Preparation: Weigh approximately 0.1-0.2 g of fresh leaf tissue. Homogenize the tissue in 10 mL of 80% acetone using a chilled mortar and pestle. [13][14]The entire extraction process should be performed under dim light to prevent chlorophyll degradation. [13]3. Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.
-
Spectrophotometric Measurement: Carefully collect the supernatant. Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank. [15][14]5. Calculation: Use Arnon's equations or similar established formulas to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll. [16]The results are typically expressed as mg of chlorophyll per gram of fresh weight (mg/g FW).
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This biochemical assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, providing a reliable measure of herbicide-induced oxidative stress. [17][18] Methodology:
-
Sample Preparation: Homogenize 0.5 g of fresh plant tissue (treated with the pyrimidine derivative) in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 g for 15 minutes.
-
Reaction Mixture: Take 1 mL of the supernatant and mix it with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes in a water bath, then cool it quickly in an ice bath.
-
Spectrophotometric Measurement: Centrifuge the cooled mixture at 10,000 g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm. The reading at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The results are expressed as nmol MDA per gram of fresh weight (nmol/g FW).
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Conclusion: Synthesizing Data for Informed Decision-Making
The in vitro validation of pyrimidine derivatives is a multi-faceted process that requires a logical progression from broad screening to specific mechanistic studies. By employing the comparative assays and robust protocols detailed in this guide, researchers can generate high-quality, reproducible data. This systematic approach not only confirms the herbicidal efficacy of novel compounds but also elucidates their mode of action, a critical step in developing next-generation herbicides that can effectively manage weed resistance and contribute to global food security. The causality-driven experimental design ensures that each result is not just a data point, but a piece of a larger puzzle, leading to a comprehensive understanding of the compound's biological activity.
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National Center for Biotechnology Information. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. Available at: [Link]
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Kumar, S., et al. (2018). Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff's Reagent: A Histochemical Approach. Journal of Visualized Experiments. Available at: [Link]
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Aminot, A., & Rey, F. (2000). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. ICES. Available at: [Link]
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Petiole Pro. (n.d.). Chlorophyll Content Measurement: Why and How?. Available at: [Link]
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DeLong, J. M., & Steffen, K. L. (2002). Using a Modified Ferrous Oxidation−Xylenol Orange (FOX) Assay for Detection of Lipid Hydroperoxides in Plant Tissue. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Wang, G., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Available at: [Link]
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Thakuri, L., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. Available at: [Link]
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A Comparative Guide to Pyrimidine-2,4-dione Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This guide provides an in-depth comparative analysis of key pyrimidine-2,4-dione and related heterocyclic derivatives that function as inhibitors of Dihydroorotate Dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds, from their mechanism of action to their application in preclinical and clinical research. We will dissect the structure-activity relationships, compare inhibitory potencies, and provide validated experimental protocols to support your research endeavors.
The Central Role of DHODH in Cellular Proliferation
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1] Located on the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[2] This reaction is essential for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (cytidine, thymidine, and uridine) required for DNA and RNA synthesis.[3]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo pathway.[4] This metabolic vulnerability makes DHODH a highly attractive therapeutic target for cancer, autoimmune disorders, and viral infections.[5][6] By inhibiting DHODH, we can effectively starve these cells of the essential building blocks for replication, leading to cell cycle arrest and apoptosis.[4]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.
Comparative Analysis of Prominent DHODH Inhibitors
The pyrimidine-2,4-dione scaffold serves as a foundational structure for many potent DHODH inhibitors due to its similarity to the enzyme's natural substrate. However, variations on this and related heterocyclic cores have given rise to a diverse class of inhibitors with distinct potencies and mechanisms.
Leflunomide and Teriflunomide (A77 1726)
Leflunomide is an isoxazole-based prodrug approved for the treatment of rheumatoid arthritis.[7] In the body, it is rapidly converted to its active metabolite, teriflunomide (A77 1726), which is the actual inhibitory molecule.[8] Teriflunomide is a noncompetitive inhibitor with respect to the ubiquinone co-substrate.[7][8] While effective, it is considered a less potent inhibitor of human DHODH compared to other agents, with an IC50 in the micromolar to high nanomolar range.[9][10] Its established clinical safety profile for autoimmune diseases makes it a crucial benchmark.[3]
Brequinar (DuP-785)
Brequinar is a highly potent, quinoline-based DHODH inhibitor that has been extensively studied as an anticancer and immunosuppressive agent.[11] Unlike teriflunomide, Brequinar acts as a competitive inhibitor with respect to ubiquinone.[7][8] It is exceptionally potent against human DHODH, with reported IC50 values in the low nanomolar range, making it a gold-standard reference compound in research settings.[9][11] Although its clinical development for solid tumors was halted due to toxicity and limited efficacy, it has seen renewed interest in treating hematologic malignancies like Acute Myeloid Leukemia (AML).[12][13]
BAY 2402234
BAY 2402234 is a novel and highly selective DHODH inhibitor developed specifically for the treatment of myeloid malignancies.[14][15] It demonstrates potent, low-nanomolar inhibition of human DHODH and has shown significant monotherapy efficacy in preclinical AML models by inducing differentiation.[14][16] Crystallography studies have confirmed that BAY 2402234 binds directly to the ubiquinone pocket of the DHODH enzyme.[16] Its development highlights the modern strategy of targeting metabolic vulnerabilities in specific cancer subtypes.
Quantitative Data Summary
The following table summarizes the key characteristics of these representative DHODH inhibitors, providing a clear basis for comparison.
| Compound | Core Scaffold/Class | Mechanism vs. Ubiquinone | Human DHODH IC50 | Primary Therapeutic Area(s) |
| Teriflunomide (A77 1726) | Isoxazole/Malononitrilamide | Noncompetitive[7][8] | ~0.5 - 2.3 µM[9], ~411 nM[10] | Autoimmune Disease (MS, RA)[3][7] |
| Brequinar | Quinolone Carboxylic Acid | Competitive[7][8] | ~10 nM[9], ~4.5 nM[10] | Cancer (AML), Immunosuppression[4][12] |
| BAY 2402234 | Novel Heterocycle | Binds Ubiquinone Pocket[16] | ~3 - 5 nM[16] | Hematologic Malignancies (AML)[14][15] |
| DHODH-IN-11 | Leflunomide Derivative | N/A | >100 µM (Weak Inhibitor)[11] | Research Tool / Negative Control[11] |
Structure-Activity Relationship (SAR) Insights
The dramatic differences in potency among DHODH inhibitors can be explained by their specific molecular interactions within the enzyme's active site.
-
Core Structure: The pyrimidine-2,4-dione ring of the natural substrate, dihydroorotate, establishes the foundational binding interactions. SAR studies on pyrimidine analogs have shown that the intact amide and imide groups are critical for significant enzyme inhibition.[17]
-
Carboxylic Acid Moiety: A negatively charged group, typically a carboxylic acid, is essential for binding. This group mimics the 6-carboxylic acid of dihydroorotate and is a required feature for potent inhibition.[17]
-
Ubiquinone Pocket Interactions: The major driver of high potency is the ability of an inhibitor to occupy the hydrophobic tunnel leading to the ubiquinone binding site. Brequinar and BAY 2402234 possess lipophilic moieties that extend into this channel, forming extensive favorable contacts that teriflunomide lacks, accounting for their >100-fold greater potency.[8][16] The specific chemical nature of these moieties dictates the precise binding affinity and selectivity. For instance, studies on pyrimidone derivatives targeting Plasmodium falciparum DHODH found that specific substitutions significantly altered potency and species selectivity.[18]
Essential Experimental Protocols
Reproducible and validated assays are the cornerstone of inhibitor characterization. The following are detailed protocols for the essential in vitro and cellular assays.
In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay directly measures the enzymatic activity of recombinant DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[10][11]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[10][19]
-
Substrate: L-Dihydroorotic acid (DHO)
-
Co-substrate: Coenzyme Q10 (Decylubiquinone)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing Coenzyme Q10 and DCIP.
-
In a 96-well plate, add 2 µL of test compound at various concentrations (serially diluted in DMSO). Include a DMSO-only vehicle control.
-
Add 188 µL of the reaction mixture to each well.
-
Pre-incubate the plate for 10-30 minutes at 25°C to allow for inhibitor binding to the enzyme.[10][19]
-
Initiate the reaction by adding 10 µL of recombinant human DHODH solution to each well.
-
Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader.[19]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Proliferation Assay with Uridine Rescue
This assay assesses the functional consequence of DHODH inhibition on cell growth and confirms on-target activity through a rescue experiment.[20]
Materials:
-
Rapidly proliferating human cell line (e.g., HL-60 leukemia cells, A549 lung cancer cells)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Uridine stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare two sets of plates. In one set, treat cells with a serial dilution of the test compound. In the second set, co-treat the cells with the same serial dilution of the test compound plus a rescuing concentration of uridine (e.g., 100-200 µM).[20] Include vehicle controls for both conditions.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 values for cell proliferation inhibition in the absence and presence of uridine. A significant rightward shift (>10-fold) in the IC50 curve in the presence of uridine confirms that the compound's anti-proliferative effect is due to on-target inhibition of the de novo pyrimidine synthesis pathway.[20]
Caption: A validated workflow for characterizing DHODH inhibitors.
Conclusion and Future Perspectives
The comparative analysis reveals a clear progression in the design of DHODH inhibitors. While early compounds like teriflunomide established clinical proof-of-concept, their moderate potency limited their application primarily to autoimmune diseases. Highly potent inhibitors like Brequinar defined the upper limits of efficacy but also highlighted potential toxicity challenges. The new generation of inhibitors, exemplified by BAY 2402234, represents a more refined approach, combining high potency with selectivity for cancer subtypes that exhibit a profound dependency on de novo pyrimidine synthesis.[2][15]
Future research will likely focus on two key areas:
-
Expanding the Chemical Diversity: Discovering novel scaffolds beyond the classic pyrimidine-2,4-dione and quinolone cores to identify inhibitors with improved pharmacokinetic properties and unique binding modes.[5]
-
Biomarker-Driven Clinical Strategy: Identifying specific genetic or metabolic signatures in tumors (e.g., PTEN mutations, KRAS-driven pathways) that confer hypersensitivity to DHODH inhibition.[3] This will enable a precision medicine approach, maximizing therapeutic benefit while minimizing off-target effects.
By understanding the distinct profiles of these pyrimidine-2,4-dione derivatives and applying rigorous experimental validation, researchers can better select the appropriate tool compounds and advance the development of next-generation therapies targeting this critical metabolic pathway.
References
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- Comparative Analysis of DHODH-IN-11 and Alternative Dihydroorotate Dehydrogenase Inhibitors. Benchchem.
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Knecht, W., et al. (2001). Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. Biochemistry, 40(7), 2035-2042. Available at: [Link]
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Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
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Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]
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A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Open Bio, 8(8), 1316-1325. Available at: [Link]
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BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone... ResearchGate. Available at: [Link]
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The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ResearchGate. Available at: [Link]
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The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
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Bräuer, R., et al. (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Inflammation Research, 47(11), 450-459. Available at: [Link]
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The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Broad Institute. Available at: [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. Available at: [Link]
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Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Cell Death & Disease, 13(6), 543. Available at: [Link]
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DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Nature Communications, 14(1), 1930. Available at: [Link]
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DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3814. Available at: [Link]
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DHODH and cancer: promising prospects to be explored. Journal of Cancer. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione: A Guide for Laboratory Professionals
Immediate Safety Considerations: Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous pyrimidine compounds, 2-(methylthio)pyrimidine-4,6(1H,5H)-dione should be handled as a hazardous substance. The primary hazards include:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are essential to shield against dust particles and accidental splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for short-term handling. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin from accidental contact. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator should be used if there is a risk of generating dust or if working outside of a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first critical step.
-
Waste Identification: All waste containing 2-(methylthio)pyrimidine-4,6(1H,5H)-dione must be clearly identified. This includes pure, unused compound, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and any solvent rinsates used for cleaning contaminated glassware.
-
Segregation: This waste must be segregated from other waste streams. It is particularly important to keep it separate from incompatible materials, such as strong oxidizing agents.[2]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Solid Waste: Place pure compound and contaminated solids (e.g., gloves, weigh paper) in a designated, sealable, and clearly labeled hazardous waste container. A wide-mouth plastic or glass container with a screw-top lid is recommended.
-
Liquid Waste: For any solutions or solvent rinsates containing the compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Hazardous Waste Label: Affix a hazardous waste label to each container.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(methylthio)pyrimidine-4,6(1H,5H)-dione" and its CAS number: "29639-68-7."
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date on which the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Storage
Temporary storage of the waste within the laboratory must be done safely.
-
Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated.
Step 5: Arranging for Disposal
The final step is to hand over the waste to trained professionals for final disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do Not Transport: Do not attempt to transport the chemical waste off-site yourself.
-
Final Disposal Method: The EHS department will coordinate with a licensed chemical waste disposal company for the final treatment and disposal, which typically involves incineration at a permitted facility.[3]
Emergency Procedures: Spills and Exposures
In the event of an accidental spill or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Control Ignition Sources: If the compound is mixed with a flammable solvent, extinguish any nearby open flames and turn off spark-producing equipment.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled container for disposal.[4] Avoid creating dust. If a suitable absorbent pad is available, it can be used.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Caption: Disposal workflow for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
References
Sources
Personal protective equipment for handling 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
A Researcher's Guide to Safely Handling 2-(methylthio)pyrimidine-4,6(1H,5H)-dione
An Essential Framework for Laboratory Safety and Product Stewardship
As a Senior Application Scientist, it is understood that groundbreaking research and drug development are built on a foundation of rigorous safety protocols. This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione (CAS No. 1979-98-2). This document moves beyond a simple checklist, offering a comprehensive operational plan designed to protect you, your colleagues, and your research.
The substance, also known as 4,6-Dihydroxy-2-(methylthio)pyrimidine, is a white solid utilized in organic synthesis.[1][2] While invaluable in the laboratory, it is classified as hazardous, necessitating stringent adherence to the safety protocols outlined below.[1]
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the specific risks associated with 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is the critical first step in developing a robust safety plan. This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][3]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
These classifications are not abstract warnings; they are direct indicators of potential harm. Skin contact can lead to irritation, while eye contact can result in serious damage. Inhalation of the dust can irritate the respiratory system, and ingestion is harmful.[1][3] Therefore, every procedural step that follows is designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection. For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material. Always inspect gloves for tears or punctures before use.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[5][7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline a self-validating system for handling 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Caption: Safe Handling Workflow for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a Work Area: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and have your waste container properly labeled and within reach.
-
-
Handling (Inside a Fume Hood):
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth; do not dry sweep.
-
Dissolving/Reaction: Add the compound to your solvent or reaction mixture slowly to prevent splashing. Keep the container covered as much as possible.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and excess chemical, in a clearly labeled, sealed container for hazardous waste.[7] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and finally, respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[8]
-
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these safety measures into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research.
References
- Vertex AI Search, 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione
- Fisher Scientific, SAFETY DATA SHEET - 4,6-Dihydroxy-2-(methylthio)pyrimidine
- Fisher Scientific, SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine
- Thermo Fisher Scientific, SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine
- Sigma-Aldrich, SAFETY D
- CHEMM, Personal Protective Equipment (PPE)
- Benchchem, Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine
- Fisher Scientific, SAFETY DATA SHEET - 4,6-Diamino-2-(methylthio)pyrimidine
- TCI Chemicals, SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine
- Oakwood Chemical, 2-(Methylthio)pyrimidine-4, 6(1H, 5H)-dione, min 98%, 100 grams
- Fisher Scientific, SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine
- Environmental Health and Safety, Personal Protective Equipment Requirements for Labor
- Occupational Safety and Health Administration (OSHA), eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs
- ChemicalBook, 2-(methylthio)pyrimidine-4,6-diol
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
